JAB-3068
描述
Structure
3D Structure
属性
分子式 |
C22H26F2N6O2S |
|---|---|
分子量 |
476.5 g/mol |
IUPAC 名称 |
1-[4-[3-amino-5-[(4S)-4-amino-2-oxa-8-azaspiro[4.5]decan-8-yl]pyrazin-2-yl]sulfanyl-3,3-difluoro-2H-indol-1-yl]ethanone |
InChI |
InChI=1S/C22H26F2N6O2S/c1-13(31)30-11-22(23,24)18-14(30)3-2-4-15(18)33-20-19(26)28-17(9-27-20)29-7-5-21(6-8-29)12-32-10-16(21)25/h2-4,9,16H,5-8,10-12,25H2,1H3,(H2,26,28)/t16-/m1/s1 |
InChI 键 |
HGYTYZKWKUXRKA-MRXNPFEDSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of JAB-3068 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of JAB-3068, a first-generation, orally bioavailable, allosteric inhibitor of the SHP2 protein tyrosine phosphatase. It details the molecule's mechanism of action, its impact on critical cancer signaling pathways, and summarizes key quantitative data from preclinical and clinical investigations. While the development of this compound has been discontinued (B1498344) in favor of a more advanced successor, its study provides foundational insights into SHP2 inhibition as a therapeutic strategy in oncology.[1][2]
Core Mechanism of Action: Allosteric Inhibition of SHP2
This compound functions as a potent and selective inhibitor of Src homology region 2 domain-containing phosphatase (SHP2), an enzyme encoded by the PTPN11 gene.[3][4] Unlike active-site inhibitors, this compound is an allosteric inhibitor. It binds to a specific pocket on the SHP2 protein, locking it in a closed, auto-inhibited conformation. This prevents the catalytic domain from accessing its substrates, effectively blocking its phosphatase activity.[5]
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[3][6] In its inactive state, the N-terminal SH2 domain of the protein blocks the catalytic site. Upon cellular stimulation by growth factors, SHP2 is recruited to phosphorylated receptors or scaffold proteins, leading to a conformational change that relieves this auto-inhibition and activates its phosphatase function. By stabilizing the inactive conformation, this compound prevents this activation step.
Impact on Oncogenic Signaling: The MAPK Pathway
A primary role of SHP2 is to act as a positive regulator of the Ras-Raf-MEK-ERK (MAPK) signaling cascade, a pathway frequently hyperactivated in various cancers due to genetic mutations.[3] SHP2 dephosphorylates specific regulatory sites on signaling intermediates, including the GAB1/2 and IRS1/2 docking proteins, which facilitates the recruitment of the Grb2-SOS complex. This, in turn, promotes the exchange of GDP for GTP on Ras, leading to its activation and downstream signaling that drives cell proliferation, survival, and differentiation.[3][6]
By inhibiting SHP2, this compound prevents this crucial dephosphorylation step, thereby attenuating Ras activation and suppressing the entire MAPK signaling pathway.[3] This disruption of oncogenic signaling forms the primary basis for its anti-tumor activity, particularly in cancers dependent on this pathway.[3]
Modulation of the Tumor Microenvironment and Immune Response
Beyond its direct effects on tumor cells, SHP2 inhibition has significant immunomodulatory functions. SHP2 is involved in signaling downstream of immune checkpoint receptors, including Programmed Cell Death 1 (PD-1).[3] When PD-1 on T-cells binds to its ligand (PD-L1) on tumor cells, SHP2 is recruited to the PD-1 receptor and dephosphorylates downstream signaling molecules, leading to the suppression of T-cell activation and effector functions.
This compound, by inhibiting SHP2, can block this immunosuppressive signal. This action restores T-cell activity within the tumor microenvironment, enhancing the ability of the immune system to recognize and eliminate cancer cells.[5] This mechanism provides a strong rationale for combining SHP2 inhibitors with immune checkpoint blockers like anti-PD-1/PD-L1 antibodies to achieve synergistic anti-tumor effects.[5]
Quantitative Data Summary
Preclinical data have quantified the inhibitory activity of this compound at both the enzymatic and cellular levels.
| Parameter | Value | Description | Source |
| IC₅₀ (SHP2 Enzyme) | 25.8 nM | The concentration of this compound required to inhibit 50% of SHP2 enzymatic activity in a biochemical assay. | [7] |
| IC₅₀ (Cell Proliferation) | 2.17 µM | The concentration of this compound required to inhibit 50% of the proliferation of KYSE-520 esophageal squamous carcinoma cells. | [7] |
Experimental Protocols: Clinical Evaluation Framework
Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are proprietary. However, the clinical trial design provides insight into its human evaluation. This compound was assessed in Phase 1/2a multi-center, open-label, dose-escalation, and dose-expansion studies (e.g., NCT03565003, NCT03518554).[8][9][10]
Key Methodological Points:
-
Study Design: The dose-escalation phase typically follows a "3+3" design to determine the Maximum Tolerated Dose (MTD) and the Recommended Phase II Dose (RP2D).[10]
-
Patient Population: Adult patients with advanced solid tumors for whom standard therapies were ineffective.[9][10]
-
Drug Administration: this compound was administered orally, with various dosing schedules explored, including once daily (QD), twice daily (BID), or every other day (QOD) in 28-day cycles.[10]
-
Primary Endpoints: The primary objectives were to assess the safety, tolerability, and pharmacokinetic profile of this compound. Dose-Limiting Toxicities (DLTs) were monitored within the first treatment cycle.[10]
-
Secondary Endpoints: Preliminary anti-tumor activity was evaluated using metrics such as Objective Response Rate (ORR), defined as the proportion of patients achieving a complete or partial response.[10]
Conclusion and Development Status
This compound is a first-generation allosteric SHP2 inhibitor that validated the therapeutic potential of targeting this critical signaling node. Its mechanism of action involves the dual inhibition of the oncogenic MAPK pathway and the suppression of immune evasion signals mediated by checkpoints like PD-1.[3] While clinical trials established a safety profile and preliminary signs of efficacy, its development was ultimately discontinued.[2][11] Jacobio Pharmaceuticals has since prioritized a second-generation SHP2 inhibitor, JAB-3312, which has demonstrated an improved efficacy and safety profile.[2] The study of this compound has nonetheless been instrumental in advancing the understanding of SHP2's role in cancer and informing the development of next-generation molecules for solid tumors.
References
- 1. Opinions split on SHP2 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 2. jacobiopharma.com [jacobiopharma.com]
- 3. Facebook [cancer.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SHP2 Inhibitors for Treating Cancer | Frederick National Laboratory [frederick.cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Jacobio Announces 2022 Interim Results | Jacobio Pharma [jacobiopharma.com]
JAB-3068 SHP2 allosteric inhibition explained
An In-Depth Technical Guide to the Allosteric Inhibition of SHP2 by JAB-3068
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, an allosteric inhibitor of the Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2). It details the mechanism of action, summarizes key preclinical data, and outlines the experimental protocols used to characterize this compound. Although the clinical development of this compound has been discontinued (B1498344) in favor of a next-generation inhibitor, the data and methodologies associated with its development offer valuable insights into the therapeutic targeting of SHP2.[1]
Introduction: SHP2 as an Oncogenic Target
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[2][3] It is a key mediator downstream of multiple receptor tyrosine kinases (RTKs), integrating signals from growth factors and cytokines to regulate critical cellular processes like proliferation, survival, and differentiation.[4][5] SHP2 is a central node in the RAS-MAPK pathway; its phosphatase activity is essential for sustained activation of this cascade.[2][6] Dysregulation of SHP2 through gain-of-function mutations or overexpression is implicated in various human cancers, including lung, breast, and gastric cancers, as well as developmental disorders like Noonan syndrome.[4] Furthermore, SHP2 is involved in modulating the PD-1/PD-L1 immune checkpoint pathway, making it an attractive target for immuno-oncology.[3][5]
The Mechanism of Allosteric Inhibition
Unlike active-site inhibitors, which can suffer from a lack of specificity, allosteric inhibitors target distinct regulatory sites on an enzyme. SHP2's activity is controlled by an autoinhibitory mechanism. In its inactive state, the N-terminal SH2 domain folds back to block the catalytic site of the protein tyrosine phosphatase (PTP) domain, preventing substrate access.[7][8] Upon activation by phosphotyrosine-containing proteins binding to its SH2 domains, SHP2 undergoes a conformational change to an open, active state.[8][9]
This compound is an allosteric inhibitor that functions by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[3][7][10] This binding stabilizes and locks SHP2 in its closed, auto-inhibited conformation.[7][8] By preventing the conformational switch to the active state, this compound effectively blocks SHP2's function and downstream signaling, most notably the RAS-MAPK pathway.[6]
Quantitative Preclinical Data
This compound has been characterized through various biochemical and cellular assays to determine its potency and efficacy. The data highlight its activity as a specific SHP2 inhibitor.
| Parameter | Value | Assay Type | Cell Line | Reference |
| Biochemical Potency | IC₅₀: 25.8 nM | SHP2 Enzyme Inhibition Assay | N/A | [11] |
| Cellular Antiproliferative Activity | IC₅₀: 2.17 µM | Cell Proliferation Assay | KYSE-520 (Esophageal Squamous Cell Carcinoma) | [11] |
SHP2 Signaling Pathways and Point of Intervention
This compound intervenes at a critical juncture in oncogenic signaling. By inhibiting SHP2, it blocks the signal relay from various RTKs to the RAS-MAPK cascade, which is frequently hyperactivated in cancer.[6]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of enzyme inhibitors. Below are representative protocols for key experiments used in the characterization of this compound.
SHP2 Phosphatase Activity Assay (Biochemical)
This assay quantifies the enzymatic activity of SHP2 in the presence of an inhibitor.
Objective: To determine the IC₅₀ value of this compound against purified SHP2 protein.
Materials:
-
Recombinant human SHP2 protein
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% BSA.
-
Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).
-
This compound serially diluted in DMSO.
-
384-well black plates.
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).
Protocol:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
Add 5 µL of the diluted this compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant SHP2 protein diluted in Assay Buffer to each well and incubate for 30 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate to each well.
-
Immediately measure fluorescence intensity every minute for 30 minutes using a plate reader.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Objective: To determine the IC₅₀ of this compound for inhibiting the proliferation of the KYSE-520 cell line.
Materials:
-
KYSE-520 cells.
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
This compound serially diluted in DMSO.
-
96-well clear plates.
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent).
-
Spectrophotometer (490 nm).
Protocol:
-
Seed KYSE-520 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound (final DMSO concentration <0.1%). Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-3 hours until color development is sufficient.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
Normalize the absorbance values to the vehicle control (100% proliferation).
-
Plot the percent proliferation against the logarithm of this compound concentration and calculate the IC₅₀ value using a suitable curve-fitting model.
Western Blot Analysis for Pathway Modulation
This method is used to confirm that this compound inhibits SHP2 signaling inside the cell by measuring the phosphorylation status of downstream effectors like ERK.
Objective: To assess the inhibition of ERK phosphorylation (p-ERK) in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line (e.g., KYSE-520).
-
Growth factor (e.g., EGF) to stimulate the pathway.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
SDS-PAGE and Western blotting equipment.
Protocol:
-
Plate cells and grow until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (GAPDH) to ensure equal protein loading.
Clinical Context and Conclusion
This compound entered first-in-human clinical trials as a monotherapy for patients with advanced solid tumors (NCT03518554, NCT03565003).[12][13] Monotherapy studies successfully identified the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[14][15] Jacobio Pharmaceuticals later entered into a collaboration with AbbVie to advance the development of its SHP2 inhibitors, including this compound and JAB-3312.[16][17]
However, based on clinical data demonstrating superior efficacy and safety, the development of this compound was discontinued in favor of the second-generation inhibitor, JAB-3312.[1] Despite its discontinuation, the research and development of this compound have been instrumental in validating the therapeutic strategy of allosteric SHP2 inhibition. The methodologies and initial findings have paved the way for more advanced compounds that continue to be explored in clinical settings for various cancers.
References
- 1. jacobiopharma.com [jacobiopharma.com]
- 2. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 (Journal Article) | OSTI.GOV [osti.gov]
- 10. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Jacobio Announces 2022 Interim Results | Jacobio Pharma [jacobiopharma.com]
- 15. Jacobio Pharma Announces 2022 Interim Results [prnewswire.com]
- 16. Jacobio Announces First Two Patients Dosed in SHP2 Combination Study, Triggering US$20 Million Milestone Payment - BioSpace [biospace.com]
- 17. Jacobio Announces First Two Patients Dosed in SHP2 Combination Study, Triggering US$20 Million Milestone Payment | Jacobio Pharma [jacobiopharma.com]
JAB-3068: A Technical Overview of a First-Generation SHP2 Inhibitor and its Impact on RAS Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
JAB-3068 is an orally bioavailable, small-molecule allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). As a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, SHP2 represents a critical node in cellular proliferation and survival. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its inhibitory effects on the RAS signaling pathway, and a summary of its preclinical and clinical development. While the development of this compound has been discontinued (B1498344) in favor of a more potent second-generation inhibitor, JAB-3312, the data gathered from its development provide valuable insights into the therapeutic potential of SHP2 inhibition.
Introduction to this compound and SHP2
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling pathway.[1] In normal cellular function, SHP2 is involved in the activation of RAS, a critical step in transmitting signals from receptor tyrosine kinases (RTKs) to downstream effectors that govern cell growth, differentiation, and survival.[1] Hyperactivation of the RAS-MAPK pathway, often due to mutations in genes like KRAS, BRAF, and EGFR, is a hallmark of many cancers, making this pathway a prime target for therapeutic intervention.[1]
This compound was developed as a first-in-class SHP2 inhibitor.[2] By binding to an allosteric pocket on the SHP2 protein, this compound stabilizes it in an inactive conformation, thereby preventing its signaling function and leading to the downregulation of the RAS-MAPK pathway.[1]
Mechanism of Action: Inhibition of the RAS-MAPK Pathway
The primary mechanism of action of this compound is the allosteric inhibition of SHP2, which disrupts the downstream RAS signaling cascade. The following diagram illustrates the canonical RAS-MAPK pathway and the point of intervention for this compound.
Caption: RAS-MAPK Signaling Pathway and this compound's Point of Intervention.
Upon activation by growth factors, RTKs recruit the adaptor protein GRB2 and the guanine (B1146940) nucleotide exchange factor SOS1. SHP2 is also recruited to this complex and is essential for the full activation of RAS. This compound inhibits SHP2, preventing the efficient activation of RAS and subsequently blocking the phosphorylation cascade of RAF, MEK, and ERK. The reduction in phosphorylated ERK (p-ERK) levels leads to decreased transcription of genes involved in cell proliferation and survival.
Data Presentation: Preclinical and Clinical Findings
| Parameter | Value | Assay Type | Source |
| SHP2 Inhibition (IC50) | 25.8 nM | Biochemical Assay | Patent WO2017211303A1 |
| Cell Proliferation Inhibition (IC50) | 2.17 µM | KYSE-520 cell line | Patent WO2017211303A1 |
Clinical Trial Summary:
This compound has been evaluated in Phase 1/2 clinical trials for safety, tolerability, and preliminary anti-tumor activity in patients with advanced solid tumors.
| Trial Identifier | Phase | Status | Interventions | Key Objectives |
| NCT03565003 | 1/2 | Completed | This compound Monotherapy | Determine Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D), evaluate safety, pharmacokinetics, and preliminary anti-tumor activity.[3][4] |
| NCT04721223 | 1b/2a | Completed | This compound in combination with Toripalimab (anti-PD-1 antibody) | Evaluate safety, tolerability, pharmacokinetics, and anti-tumor activity of the combination therapy.[5] |
Monotherapy studies for this compound successfully identified the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[6] However, Jacobio Pharmaceuticals ultimately discontinued the development of this compound, citing that their second-generation SHP2 inhibitor, JAB-3312, demonstrated superior efficacy and safety.[7]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound have not been publicly disclosed. However, based on standard methodologies for evaluating SHP2 inhibitors, the following protocols are representative of the types of experiments likely conducted.
SHP2 Biochemical Inhibition Assay
This assay is designed to determine the in vitro inhibitory activity of a compound against the SHP2 enzyme.
Caption: Workflow for SHP2 Biochemical Inhibition Assay.
-
Reagents and Materials: Recombinant human SHP2 protein, a fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP), this compound, assay buffer, and a microplate reader.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the SHP2 enzyme to the assay buffer.
-
Add the diluted this compound or a vehicle control to the wells and pre-incubate.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
-
Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular p-ERK Western Blot Assay
This assay assesses the effect of this compound on the phosphorylation of ERK in a cellular context, providing evidence of target engagement and downstream pathway modulation.
Caption: Workflow for Cellular p-ERK Western Blot Assay.
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to have an activated RAS-MAPK pathway (e.g., KYSE-520).
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK, which indicates the level of pathway inhibition.
-
Conclusion
This compound was a pioneering effort in the development of SHP2 inhibitors, demonstrating the feasibility of targeting this critical node in the RAS-MAPK signaling pathway. Although its development was halted in favor of a more potent successor, the foundational research on this compound has paved the way for the continued exploration of SHP2 inhibition as a promising anti-cancer strategy. The insights gained from its preclinical and early clinical studies underscore the therapeutic potential of modulating the RAS pathway and have informed the development of next-generation inhibitors with improved pharmacological properties.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines [mdpi.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Deep Dive into PTPN11 (SHP2): The Target of JAB-3068
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-receptor Type 11 (PTPN11), commonly known as SHP2, is a ubiquitously expressed protein tyrosine phosphatase (PTP) that plays a critical role in various cellular processes.[1][2] It is a key signaling node, particularly within the RAS/Mitogen-Activated Protein Kinase (MAPK) pathway, which governs cell proliferation, differentiation, survival, and migration.[1][3] Due to its significant role in cellular signaling, dysregulation of SHP2 has been implicated in the pathogenesis of several human diseases, including developmental disorders and various cancers, making it an attractive target for therapeutic intervention.[1][4] This technical guide provides a comprehensive overview of the function of PTPN11, its role as an oncogene, and its targeting by the small molecule inhibitor JAB-3068.
The Structure and Function of PTPN11 (SHP2)
SHP2 is a 593-amino acid protein composed of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[1] In its inactive state, the N-SH2 domain binds to the PTP domain, sterically blocking the active site and thus autoinhibiting its phosphatase activity.[1]
Activation of SHP2 occurs upon the binding of its SH2 domains to phosphorylated tyrosine residues on upstream signaling partners, such as receptor tyrosine kinases (RTKs) or adaptor proteins like Gab1/2 and IRS1.[2][5] This binding event induces a conformational change that releases the autoinhibition, allowing the PTP domain to dephosphorylate its substrates.[1]
PTPN11 in the RAS/MAPK Signaling Pathway
Contrary to the typical function of phosphatases in signal attenuation, SHP2 predominantly acts as a positive regulator of the RAS/MAPK signaling cascade.[1][6] Its role is multifaceted and includes:
-
Dephosphorylation of Negative Regulators: SHP2 can dephosphorylate specific tyrosine residues on proteins that negatively regulate the RAS pathway. For instance, it can dephosphorylate the docking sites for RAS GTPase-activating proteins (GAPs) on RTKs, thereby preventing the recruitment of these proteins that would otherwise promote the inactivation of RAS.[4][5]
-
Scaffolding Functions: SHP2 can also act as a scaffold, bringing other signaling molecules into proximity. Upon activation, it can recruit the Grb2-SOS complex, which facilitates the exchange of GDP for GTP on RAS, leading to its activation.[2][6]
-
Dephosphorylation of Other Key Signaling Nodes: SHP2 has been shown to dephosphorylate other proteins involved in signal transduction, such as Sprouty (Spry) and PAG (phosphoprotein associated with glycosphingolipid-enriched microdomains), further fine-tuning the cellular response to external stimuli.[2][5]
The central role of SHP2 in transducing signals from RTKs to RAS is depicted in the following signaling pathway diagram.
The Role of PTPN11 in Cancer
The critical role of PTPN11 in promoting cell proliferation and survival makes it a bona fide proto-oncogene.[4] Gain-of-function mutations in the PTPN11 gene are frequently observed in various hematological malignancies, such as juvenile myelomonocytic leukemia (JMML).[6] These mutations often occur in the N-SH2 or PTP domains and lead to a constitutively active SHP2 protein, resulting in hyperactivation of the RAS/MAPK pathway.[6]
In solid tumors, while PTPN11 mutations are less common, the wild-type protein is often overexpressed or hyperactivated downstream of oncogenic RTKs or other signaling molecules.[2] This aberrant SHP2 activity contributes to tumor growth, progression, and resistance to targeted therapies in various cancers, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and esophageal squamous cell carcinoma (ESCC).[7] However, it is noteworthy that in some cellular contexts, such as certain liver and bone cancers, PTPN11 has been reported to have tumor-suppressive roles.[5]
This compound: A SHP2 Inhibitor
This compound is an orally bioavailable, allosteric inhibitor of SHP2.[3] It binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the autoinhibited conformation of SHP2.[3] This prevents the conformational change required for its activation, thereby inhibiting its phosphatase activity and downstream signaling.[3] By blocking SHP2 function, this compound aims to attenuate the hyperactive RAS/MAPK signaling that drives the growth of various cancer cells.[3]
Quantitative Data
Preclinical studies have demonstrated the potency of this compound in inhibiting SHP2 and cancer cell proliferation. However, it is important to note that the development of this compound has been discontinued (B1498344) by Jacobio Pharmaceuticals in favor of a second-generation SHP2 inhibitor, JAB-3312. As such, publicly available data for this compound is limited.
| Parameter | Value | Cell Line/Condition | Reference |
| Biochemical IC50 (SHP2) | 25.8 nM | Recombinant human SHP2 | [8] |
| Cellular IC50 (Proliferation) | 2.17 µM | KYSE-520 (Esophageal Squamous Carcinoma) | [8] |
Note: The provided data is limited. A comprehensive understanding of this compound's activity would require IC50 values across a broader panel of cancer cell lines with varying genetic backgrounds and against different PTPN11 mutants. This information is not publicly available.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize SHP2 inhibitors like this compound.
Biochemical SHP2 Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant SHP2.
Principle: The assay utilizes a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). Dephosphorylation of DiFMUP by SHP2 yields a fluorescent product that can be quantified.
Materials:
-
Recombinant human SHP2 protein
-
DiFMUP substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 5 mM DTT)
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of recombinant SHP2 to the wells of the microplate.
-
Add the diluted test compound or vehicle control to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~360/460 nm).
-
Calculate the rate of the enzymatic reaction and determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay
This assay assesses the effect of a compound on the proliferation and viability of cancer cells.
Principle: A common method is the MTT or MTS assay, which measures the metabolic activity of viable cells. The tetrazolium salt (MTT or MTS) is reduced by mitochondrial dehydrogenases in living cells to a colored formazan (B1609692) product, which can be quantified by spectrophotometry.
Materials:
-
Cancer cell line of interest (e.g., KYSE-520)
-
Complete cell culture medium
-
Test compound (this compound) and vehicle control (DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well clear microplates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control and incubate for a specified duration (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Phospho-ERK
This technique is used to determine the effect of a compound on the phosphorylation status of key signaling proteins, such as ERK, providing a measure of pathway inhibition.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the protein of interest (e.g., phosphorylated ERK and total ERK).
Materials:
-
Cancer cell line
-
Test compound (this compound) and vehicle control (DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., rabbit anti-phospho-ERK, mouse anti-total-ERK)
-
Secondary antibodies (e.g., anti-rabbit HRP, anti-mouse HRP)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with the test compound for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated ERK.
Conclusion
PTPN11 (SHP2) is a crucial positive regulator of the RAS/MAPK signaling pathway and represents a compelling target for cancer therapy. The allosteric inhibitor this compound was developed to target the autoinhibited state of SHP2, thereby preventing its activation and downstream oncogenic signaling. While preclinical data demonstrated its potential, the development of this compound has been discontinued. Nevertheless, the study of this compound and other SHP2 inhibitors has provided valuable insights into the therapeutic potential of targeting this key phosphatase. Further research into second-generation SHP2 inhibitors, both as monotherapies and in combination with other targeted agents, holds promise for the treatment of various cancers driven by aberrant RAS/MAPK signaling.
References
- 1. PTPN11 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? [frontiersin.org]
- 3. Facebook [cancer.gov]
- 4. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. grokipedia.com [grokipedia.com]
- 7. mdpi.com [mdpi.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
The Rise and Discontinuation of JAB-3068: An In-depth Technical Overview of a First-Generation SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JAB-3068, an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2, was a pioneering oncology drug candidate developed by Jacobio Pharmaceuticals. It entered clinical development as a promising agent for the treatment of advanced solid tumors, leveraging a dual mechanism of action by targeting the RAS-MAPK signaling pathway and modulating the tumor immune microenvironment. Despite showing initial promise, the development of this compound was ultimately discontinued (B1498344) in favor of a more potent and safer second-generation inhibitor, JAB-3312. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, and the rationale behind its discontinuation.
Introduction: The Therapeutic Rationale for SHP2 Inhibition
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple cellular signaling pathways.[1] As a key downstream effector of various receptor tyrosine kinases (RTKs), SHP2 is integral to the activation of the RAS-Raf-MEK-ERK (MAPK) signaling cascade, which is frequently hyperactivated in a wide range of human cancers.[1][2] SHP2 also modulates other oncogenic pathways, including the PI3K-AKT and JAK-STAT pathways.[1]
Furthermore, SHP2 is involved in immune checkpoint modulation, particularly in the PD-1/PD-L1 pathway, where it can suppress T-cell activation and promote an immunosuppressive tumor microenvironment.[1] This dual role in both tumor cell proliferation and immune evasion made SHP2 a highly attractive target for cancer therapy. The inhibition of SHP2 was hypothesized to not only directly halt tumor growth but also to enhance anti-tumor immunity, suggesting potential for both monotherapy and combination therapy with immune checkpoint inhibitors.
Discovery and Preclinical Profile of this compound
This compound was developed by Jacobio Pharmaceuticals as a potent and selective small molecule inhibitor of SHP2.[3]
Mechanism of Action
This compound is an allosteric inhibitor that binds to a tunnel-like pocket in SHP2, stabilizing it in an inactive conformation.[4] This prevents the binding of SHP2 to its upstream activators and subsequent dephosphorylation of its substrates, thereby blocking downstream signaling. The primary consequence of this compound's action is the inhibition of the MAPK signaling pathway, a critical driver of cell proliferation and survival in many cancers.[1]
Preclinical Activity
In preclinical studies, this compound demonstrated potent inhibition of SHP2 enzymatic activity.
| Parameter | Value |
| IC50 (SHP2 enzymatic assay) | 25.8 nM |
| Table 1: In vitro potency of this compound. |
Clinical Development Program
This compound entered clinical development to evaluate its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with advanced solid tumors. Several key clinical trials were initiated.
Phase I/IIa Monotherapy Trials
Two key first-in-human dose-escalation and expansion studies were conducted to evaluate this compound as a monotherapy:
-
NCT03518554: A Phase I study in the United States in adult patients with advanced solid tumors.[5]
-
NCT03565003: A Phase I/IIa study in China in adult patients with advanced solid tumors, including expansion cohorts for non-small cell lung cancer (NSCLC), esophageal squamous cell carcinoma (ESCC), and head and neck squamous cell carcinoma (HNSCC).[6]
These studies aimed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of this compound.[6] While the full quantitative results from these trials have not been publicly detailed in peer-reviewed publications, they established the initial safety profile and preliminary evidence of anti-tumor activity.
Phase Ib/IIa Combination Therapy Trial
-
NCT04721223: A multi-center, open-label, dose-escalation and expansion study in China evaluating the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in combination with the anti-PD-1 antibody toripalimab (JS001) in patients with advanced solid tumors.[3][7] The rationale for this combination was based on the dual role of SHP2 in MAPK signaling and immune regulation.
While specific data for the this compound and toripalimab combination is not available, a meta-analysis of single-arm trials of toripalimab in nasopharyngeal carcinoma reported an objective response rate (ORR) of 77% and a disease control rate (DCR) of 93%.[8]
Signaling Pathways and Experimental Protocols
SHP2 Signaling Pathway in Cancer
SHP2 acts as a central node in multiple signaling pathways that are crucial for cancer cell proliferation, survival, and immune evasion. The following diagram illustrates the key signaling cascades influenced by SHP2.
References
- 1. Facebook [cancer.gov]
- 2. news.abbvie.com [news.abbvie.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Efficacy and safety of toripalimab in the treatment of nasopharyngeal carcinoma: a meta-analysis of single-arm trials - PMC [pmc.ncbi.nlm.nih.gov]
JAB-3068: A Technical Overview of a Novel Allosteric SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JAB-3068 is a potent and orally bioavailable small molecule that acts as an allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2). As a key downstream signaling node for multiple receptor tyrosine kinases (RTKs), SHP2 is a critical regulator of the RAS-MAPK (mitogen-activated protein kinase) pathway, which is frequently hyperactivated in various human cancers. This compound was developed to target the oncogenic signaling driven by SHP2. This document provides a comprehensive technical overview of the chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental methodologies for this compound. While showing promise in early-stage development, it is important to note that the clinical development of this compound has been discontinued (B1498344) in favor of a next-generation SHP2 inhibitor, JAB-3312.[1]
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its structure and key identifiers are presented below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-[4-[[3-amino-5-[(4S)-4-amino-2-oxa-8-azaspiro[4.5]decan-8-yl]pyrazin-2-yl]sulfanyl]-3,3-difluoroindol-1-yl]ethan-1-one | |
| Molecular Formula | C₂₂H₂₆F₂N₆O₂S | |
| Molecular Weight | 476.5 g/mol | |
| Canonical SMILES | CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COC[C@H]5N)(F)F | |
| CAS Number | 2169223-48-5 | |
| Synonyms | JAB 3068, SHP2-IN-6 |
Mechanism of Action: Allosteric Inhibition of SHP2
This compound functions as an allosteric inhibitor of SHP2.[2] In its inactive state, SHP2 exists in an auto-inhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[3][4] Upon activation by upstream signals, such as binding of receptor tyrosine kinases (RTKs) to the SH2 domains, a conformational change occurs, exposing the catalytic site and enabling SHP2 to dephosphorylate its substrates, leading to the activation of the downstream RAS-MAPK pathway.[3][5]
This compound binds to a unique allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains.[6] This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[3][6] By locking SHP2 in its inactive state, this compound effectively inhibits the RAS-MAPK signaling cascade, which is crucial for the proliferation and survival of many cancer cells.[3]
References
- 1. jacobiopharma.com [jacobiopharma.com]
- 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An allosteric interaction controls the activation mechanism of SHP2 tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of JAB-3068: An In-Depth Technical Overview of a First-Generation SHP2 Inhibitor in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide provides a comprehensive overview of the preclinical studies of JAB-3068, an orally bioavailable small molecule inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2). This compound was developed by Jacobio Pharmaceuticals for the treatment of advanced solid tumors. This document summarizes the available preclinical data, details the methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows. It is important to note that the clinical development of this compound was discontinued (B1498344) by Jacobio Pharmaceuticals in favor of a more potent and safer second-generation SHP2 inhibitor, JAB-3312. The information presented herein is based on publicly available data and reflects the understanding of this compound's preclinical activity prior to its discontinuation.
Introduction to this compound and its Target: SHP2
This compound is a potent inhibitor of SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and plays a key role in activating the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[1] By inhibiting SHP2, this compound aims to block this oncogenic signaling cascade and thereby inhibit the growth of tumor cells dependent on this pathway.[1] SHP2 is also involved in modulating immune responses, suggesting a potential dual mechanism of action for its inhibitors.[1]
Mechanism of Action
This compound targets and binds to SHP2, inhibiting its phosphatase activity. This prevents the dephosphorylation of SHP2 substrates, leading to the downregulation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[1] This inhibition ultimately results in decreased cancer cell survival, proliferation, and differentiation.[1]
Caption: SHP2 Signaling Pathway and Mechanism of this compound Inhibition.
Preclinical Data
In Vitro Efficacy
Limited public data is available regarding the in vitro activity of this compound. The following table summarizes the known IC50 values.
| Assay Type | Target/Cell Line | IC50 | Reference |
| Biochemical Assay | SHP2 | 25.8 nM | [2] |
| Cell Proliferation | KYSE-520 (Esophageal Squamous Carcinoma) | 2.17 µM | [2] |
In Vivo Efficacy in Solid Tumor Models
As of the latest available information, specific in vivo preclinical data for this compound, such as tumor growth inhibition in xenograft models, has not been publicly disclosed in detail. The development of this compound progressed to Phase 1/2 clinical trials, suggesting that promising in vivo efficacy was likely demonstrated in preclinical studies. However, the quantitative results of these studies are not available in the public domain.
Experimental Protocols
While specific, detailed experimental protocols for the preclinical evaluation of this compound have not been published, this section outlines the standard methodologies typically employed for the assays mentioned above.
SHP2 Biochemical Assay (Hypothetical Protocol)
A typical biochemical assay to determine the IC50 of an inhibitor against SHP2 would involve the following steps:
-
Reagents and Materials: Recombinant human SHP2 protein, a phosphopeptide substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP, or a more specific tyrosine-phosphorylated peptide), assay buffer, and a detection reagent.
-
Procedure:
-
A dilution series of this compound is prepared.
-
Recombinant SHP2 enzyme is incubated with the various concentrations of this compound.
-
The phosphopeptide substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of dephosphorylated product is measured using a suitable detection method (e.g., absorbance for pNPP, or fluorescence/luminescence for other substrates).
-
-
Data Analysis: The enzymatic activity at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (Hypothetical Protocol)
The IC50 for cell proliferation is typically determined using a cell viability assay:
-
Cell Line: KYSE-520 cells are cultured under standard conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of this compound is added to the wells.
-
The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
A cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well.
-
The signal (luminescence or absorbance) is measured using a plate reader.
-
-
Data Analysis: The cell viability at each concentration of this compound is normalized to the vehicle-treated control. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Caption: A Generalized Preclinical to Clinical Development Workflow.
Developmental Status and Conclusion
This compound entered Phase 1/2 clinical trials for the treatment of advanced solid tumors.[3] However, Jacobio Pharmaceuticals later announced the discontinuation of the this compound program.[3][4] This decision was based on the superior efficacy and safety profile of their second-generation SHP2 inhibitor, JAB-3312.[5]
References
JAB-3068: A Technical Overview of a First-Generation SHP2 Inhibitor with Orphan Drug Designation for Esophageal Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JAB-3068, an orally bioavailable, small-molecule inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), garnered significant interest in the field of oncology for its potential therapeutic applications. In February 2019, the U.S. Food and Drug Administration (FDA) granted this compound orphan drug designation for the treatment of esophageal cancer, a significant milestone for this compound developed by Jacobio Pharmaceuticals.[1] This designation underscored the unmet medical need for novel treatment modalities for this challenging malignancy. However, Jacobio Pharmaceuticals has since discontinued (B1498344) the development of this compound, citing the superior efficacy and safety profile of their second-generation SHP2 inhibitor, JAB-3312.[2][3]
This technical guide provides a comprehensive overview of the available scientific and clinical information pertaining to this compound, with a focus on its relevance to esophageal cancer. While detailed clinical trial results for the esophageal cancer cohort are not publicly available due to the discontinuation of the program, this document summarizes the preclinical data, mechanism of action, and the design of the key clinical study. This information remains valuable for researchers in the field of SHP2 inhibition and esophageal cancer therapeutics.
Preclinical Data
This compound demonstrated potent inhibition of the SHP2 enzyme and cellular proliferation in preclinical models. The available quantitative data from these studies are summarized below.
| Parameter | Value | Cell Line | Source |
| IC₅₀ (SHP2 enzyme inhibition) | 25.8 nM | N/A (Biochemical assay) | [4] |
| IC₅₀ (Cell proliferation) | 2.17 µM | KYSE-520 (Esophageal squamous cell carcinoma) | [4] |
Mechanism of Action: Targeting the SHP2 Signaling Pathway
This compound is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway.[5] In many cancers, including esophageal cancer, hyperactivation of receptor tyrosine kinases (RTKs) leads to the recruitment and activation of SHP2. Activated SHP2 then promotes the activation of RAS, which in turn stimulates the MAPK cascade (RAF-MEK-ERK), leading to cell proliferation, survival, and differentiation.[5][6] By binding to an allosteric pocket of SHP2, this compound locks the enzyme in an inactive conformation, thereby inhibiting its function. This action blocks downstream signaling in the MAPK pathway, leading to a reduction in tumor cell growth.[5][6]
Furthermore, SHP2 is involved in the regulation of immune responses, including the PD-1 signaling pathway.[5] Inhibition of SHP2 has been suggested to have the potential to enhance anti-tumor immunity.
This compound inhibits the SHP2-mediated activation of the RAS-MAPK pathway.
Clinical Development and Experimental Protocols
This compound was evaluated in a Phase 1/2a clinical trial for adult patients with advanced solid tumors, including non-small cell lung cancer (NSCLC), esophageal squamous cell carcinoma (ESCC), and head and neck squamous cell carcinoma (HNSCC). The details of this study are summarized below.
Clinical Trial Identifier: NCT03565003
Study Design: This was a multi-center, open-label, dose-escalation and dose-expansion study.[7]
-
Phase 1 (Dose Escalation): The primary objective of this phase was to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of this compound.[7] A standard 3+3 dose-escalation design was employed.[7]
-
Phase 2a (Dose Expansion): This phase aimed to evaluate the preliminary anti-tumor activity of this compound at the RP2D in specific tumor cohorts, including ESCC.[7] The primary efficacy endpoints were Objective Response Rate (ORR) and Duration of Response (DOR).[7]
Patient Population (Inclusion Criteria Highlights):
-
Adults with histologically or cytologically confirmed advanced or metastatic solid tumors who had failed standard therapies.
-
For the dose-expansion phase, specific cohorts for NSCLC, ESCC, and HNSCC were enrolled.
-
Patients were required to have measurable disease as per RECIST v1.1.
Treatment Protocol:
-
This compound was administered orally on a continuous daily dosing schedule in 28-day cycles.[7]
-
Patients were required to fast for approximately 2 hours before and after drug administration.[7]
Outcome Measures:
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
Generalized workflow for the Phase 1/2a clinical trial of this compound.
Conclusion and Future Directions
Although the development of this compound has been discontinued, its journey from a promising preclinical candidate to receiving orphan drug designation for esophageal cancer has provided valuable insights into the therapeutic potential of SHP2 inhibition. The focus of Jacobio Pharmaceuticals has now shifted to their second-generation SHP2 inhibitor, JAB-3312, which is anticipated to have an improved therapeutic window. The preclinical and clinical groundwork laid by this compound has undoubtedly paved the way for the continued investigation of SHP2 inhibitors as a monotherapy and in combination with other anti-cancer agents for esophageal and other solid tumors. Researchers in this field will be keenly watching the clinical progress of JAB-3312 and other SHP2 inhibitors.
References
- 1. Jacobio's Innovative Drug Awarded Orphan Drug Designation for the Treatment of Esophageal Cancer by US FDA | Jacobio Pharma [jacobiopharma.com]
- 2. www1.hkexnews.hk [www1.hkexnews.hk]
- 3. jacobiopharma.com [jacobiopharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. This compound | C22H26F2N6O2S | CID 132222602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes: JAB-3068 Cell-Based Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
JAB-3068 is an orally bioavailable small molecule inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase; PTPN11).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway, which is frequently hyperactivated in various cancers.[1][3] By targeting and inhibiting SHP2, this compound blocks downstream signaling, leading to the inhibition of tumor cell growth.[1][2] This document provides detailed protocols for a common cell-based assay to evaluate the efficacy of this compound and summarizes its activity in cancer cell lines.
It is important to note that while this compound showed initial promise, its development was discontinued (B1498344) in favor of a second-generation SHP2 inhibitor, JAB-3312, which demonstrated a better efficacy and safety profile.[4]
Mechanism of Action
This compound is an allosteric inhibitor of SHP2.[5] Under normal conditions, SHP2 exists in an autoinhibited conformation.[5] Upon activation by upstream signaling, such as through receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change that exposes its catalytic site. This compound binds to a specific allosteric pocket of SHP2, stabilizing it in the inactive conformation and preventing its catalytic activity. This, in turn, inhibits the dephosphorylation of downstream substrates, effectively blocking the RAS-RAF-MEK-ERK (MAPK) signaling cascade that is critical for cell proliferation, survival, and differentiation.[1][2]
References
- 1. Facebook [cancer.gov]
- 2. This compound | C22H26F2N6O2S | CID 132222602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. news.abbvie.com [news.abbvie.com]
- 4. jacobiopharma.com [jacobiopharma.com]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Determining the In Vitro IC50 of JAB-3068: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the in vitro determination of the half-maximal inhibitory concentration (IC50) of JAB-3068, a potent and orally bioavailable allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). The protocols described herein cover both biochemical and cell-based assays to comprehensively characterize the inhibitory activity of this compound. This guide is intended for researchers in oncology, immunology, and drug discovery to assess the potency of this compound and other SHP2 inhibitors.
Introduction
This compound is a small molecule inhibitor that targets SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and survival signaling pathways.[1] SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, and its aberrant activation is implicated in the pathogenesis of various cancers.[1][2] this compound binds to an allosteric pocket of SHP2, stabilizing it in an inactive conformation.[3] This inhibition of SHP2 activity can block downstream signaling, leading to reduced cancer cell proliferation and survival.[1][4] The determination of the in vitro IC50 value is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency.
Signaling Pathway
The SHP2 phosphatase is a critical positive regulator of the RAS-MAPK signaling pathway, which is frequently hyperactivated in cancer. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific downstream targets, ultimately leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This compound inhibits SHP2, thereby blocking this signal transduction.
Data Presentation
The inhibitory potency of this compound is summarized in the table below, presenting IC50 values obtained from both biochemical and cell-based assays.
| Assay Type | Target/Cell Line | IC50 | Reference |
| Biochemical Assay | SHP2 | 25.8 nM | [5] |
| Cell-Based Assay | KYSE-520 (Esophageal Cancer) | 2.17 µM | [5] |
Experimental Protocols
Biochemical IC50 Determination using a Fluorescence-Based Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified, full-length human SHP2 protein. The assay measures the dephosphorylation of a fluorogenic substrate.
Workflow:
Materials:
-
Full-length recombinant human SHP2 protein
-
Dually phosphorylated insulin (B600854) receptor substrate 1 (IRS-1) peptide (activator)
-
6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) (substrate)
-
This compound
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[6]
-
DMSO
-
384-well black, low-volume microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of SHP2 enzyme at a final concentration of 0.5 nM in the assay buffer.[6]
-
To activate the full-length SHP2, pre-incubate the enzyme with the dually phosphorylated IRS-1 peptide at a final concentration of 500 nM for 20 minutes at room temperature.[6]
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
-
Assay Protocol:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the pre-activated SHP2 enzyme solution to the wells containing the inhibitor or vehicle.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration of 100 µM.[7]
-
Immediately begin kinetic measurement of fluorescence intensity using a plate reader (Excitation: 355 nm, Emission: 460 nm) at room temperature for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.
-
Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cell-Based IC50 Determination using a Cell Viability Assay
This protocol outlines a method to determine the IC50 of this compound in a cancer cell line known to be dependent on SHP2 signaling, such as KYSE-520.
Workflow:
Materials:
-
KYSE-520 esophageal cancer cell line
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture KYSE-520 cells according to standard protocols.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells (100% viability) and background (no cells) wells (0% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic model.
-
Conclusion
The protocols outlined in this document provide robust and reproducible methods for determining the in vitro IC50 of this compound against its target, SHP2, and in a cellular context. Accurate and consistent determination of IC50 values is fundamental for the continued development and characterization of this compound and other SHP2 inhibitors as potential cancer therapeutics.
References
- 1. Facebook [cancer.gov]
- 2. news.abbvie.com [news.abbvie.com]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C22H26F2N6O2S | CID 132222602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
JAB-3068: Application Notes and Protocols for Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
JAB-3068 is a potent and selective, orally bioavailable allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by modulating the Ras-Raf-MEK-ERK signaling pathway.[3][4] As an oncoprotein, SHP2 is often overexpressed in a variety of cancer cells, making it a key target for anti-cancer drug development.[3] this compound has demonstrated potential antineoplastic activity and is a valuable tool for studying cancer biology and developing novel therapeutics.[1][2]
These application notes provide a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO), along with essential information for its use in research settings.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 476.54 g/mol |
| Chemical Formula | C₂₂H₂₆F₂N₆O₂S |
| CAS Number | 2169223-48-5 |
| Solubility in DMSO | ≥ 95 mg/mL (199.35 mM) |
| IC₅₀ (SHP2) | 25.8 nM |
| Storage (Powder) | 3 years at -20°C |
| Storage (Stock Solution) | 1 year at -80°C in solvent; 1 month at -20°C in solvent. It is recommended to aliquot to avoid repeated freeze-thaw cycles. |
Signaling Pathway
This compound functions as an allosteric inhibitor of SHP2, a key component of the RAS/MAPK signaling pathway. The diagram below illustrates the mechanism of action.
References
JAB-3068 solubility in common laboratory solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
JAB-3068 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by positively modulating the RAS-MAPK signaling pathway.[3] Dysregulation of the SHP2-mediated signaling cascade has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated potential as an antineoplastic agent, both as a monotherapy and in combination with other cancer therapies.[1][4]
These application notes provide essential information for the effective laboratory use of this compound, including its solubility in common solvents, detailed protocols for in vitro assays, and an overview of the signaling pathway it targets.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₂₆F₂N₆O₂S |
| Molecular Weight | 476.54 g/mol [1][5] |
| Synonyms | SHP2-IN-6[6] |
| CAS Number | 2169223-48-5[6] |
Solubility of this compound
The solubility of this compound in common laboratory solvents is summarized in the table below. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly reduce the solubility of the compound, particularly in DMSO.[6][7]
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 95 mg/mL[6][7] | 199.35 mM[6][7] | Use fresh, anhydrous DMSO.[6][7] |
| Ethanol | Insoluble[6][7] | - | Not a suitable solvent.[6][7] |
| Water | Insoluble[6][7] | - | Not a suitable solvent.[6][7] |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | - | Direct dissolution in PBS is not recommended. For aqueous-based assays, it is advised to first prepare a high-concentration stock in DMSO and then dilute it in the appropriate buffer or media. |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for use in various in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Based on the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required volume of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines (e.g., KYSE-520).
Materials:
-
Cancer cell line of interest (e.g., KYSE-520)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48, 72 hours).
-
Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of MAPK Pathway Inhibition
Objective: To assess the inhibitory effect of this compound on the SHP2-mediated MAPK signaling pathway by measuring the phosphorylation status of key downstream proteins like ERK.
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
This compound stock solution (in DMSO)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and allow them to adhere. Starve the cells in a serum-free medium if necessary, followed by stimulation with a growth factor (e.g., EGF) in the presence or absence of this compound for a short period.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies against total ERK and a loading control like GAPDH to ensure equal protein loading.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SHP2 signaling pathway targeted by this compound and a general experimental workflow for its in vitro characterization.
Caption: SHP2 Signaling Pathway Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Western Blot Protocol - e-Blot [e-blot.com]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. trial.medpath.com [trial.medpath.com]
JAB-3068 In Vivo Formulation for Mouse Models: Application Notes and Protocols
For Research Use Only.
Introduction
JAB-3068 is an orally bioavailable, small-molecule inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and survival by positively regulating the RAS-MAPK signaling pathway.[1][2] Hyperactivation of this pathway is a common oncogenic driver in various cancers.[1][2] this compound was developed by Jacobio Pharmaceuticals and has been evaluated in clinical trials for patients with advanced solid tumors.[3][4][5] However, Jacobio Pharmaceuticals has since decided to discontinue the development of this compound in favor of a second-generation SHP2 inhibitor, JAB-3312, citing improved efficacy and safety.[6]
These application notes provide a generalized protocol for the in vivo formulation and administration of a small-molecule inhibitor like this compound in mouse models, based on common practices in preclinical research. Note: The specific formulation composition for this compound used in preclinical studies by the manufacturer is not publicly available. The following protocols are intended as a representative guide for researchers.
Data Presentation
Table 1: this compound Drug Profile
| Parameter | Details |
| Drug Name | This compound |
| Target | SHP2 (PTPN11) |
| Mechanism of Action | Allosteric inhibitor of SHP2, preventing its activation and downstream signaling.[1] |
| Molecular Formula | C22H26F2N6O2S[3] |
| Administration Route | Oral[1] |
| Development Status | Discontinued[3][6] |
| Therapeutic Areas (Investigated) | Neoplasms, Nervous System Diseases, Congenital Disorders[3] |
Table 2: Representative Oral Formulation for Mouse Studies (Example)
This table presents a common vehicle for oral gavage of hydrophobic compounds in mice. The final concentration of the test article must be determined by the researcher based on the desired dose and dosing volume.
| Component | Concentration | Purpose |
| Test Article (e.g., this compound) | User-defined (e.g., 1-10 mg/mL) | Active Pharmaceutical Ingredient |
| Methylcellulose | 0.5% (w/v) | Suspending agent |
| Tween 80 | 0.1% (v/v) | Surfactant to aid wetting |
| Sterile Water for Injection | q.s. to final volume | Vehicle |
Signaling Pathway
The diagram below illustrates the central role of SHP2 in the RAS/MAPK signaling cascade, which is the target of this compound.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Cancer Model Development Services - Alfa Cytology [alfacytology.com]
Application Notes and Protocols for JAB-3068 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JAB-3068 is an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2). SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that regulates the RAS/MAPK signaling pathway, which is frequently hyperactivated in various cancers. By inhibiting SHP2, this compound can suppress tumor cell growth and survival. Although the clinical development of this compound has been discontinued (B1498344) in favor of a more potent second-generation inhibitor, JAB-3312, preclinical data on this compound can still provide valuable insights for research into SHP2 inhibition.
These application notes provide a summary of the available information on the recommended dosage of this compound for animal studies, along with relevant experimental protocols and signaling pathway information to guide preclinical research.
Data Presentation
This compound Dosage Information from Preclinical and Clinical Studies
The following table summarizes the available dosage information for this compound. It is important to note that specific dosages for animal studies are not extensively published. The data presented is derived from patent literature and clinical trial information, which can serve as a starting point for dose-ranging studies in preclinical models.
| Compound | Dosage Range | Dosing Frequency | Administration Route | Context | Source |
| This compound | 0.1 - 100 mg/day | Once, twice, or three times daily | Oral | Suggested dosage range from patent | [1] |
| 1 - 80 mg/day | Not Specified | Oral | Preferred dosage range | [1] | |
| 1 - 50 mg/day | Not Specified | Oral | More preferred dosage range | [1] | |
| 1 - 30 mg/day | Not Specified | Oral | Still more preferred dosage range | [1] | |
| 1 - 25 mg/day | Not Specified | Oral | Yet still more preferred dosage range | [1] | |
| This compound | 50 - 300 mg | Once Daily (QD) | Oral | Human Clinical Dose | [2] |
| JAB-3312 (Successor Compound) | 0.5 mg/kg | Once Daily (QD) | Oral | Preclinical Xenograft Model (MIA PaCa-2) | [2] |
Note: The dosage for JAB-3312 in a preclinical model is provided as a reference for a similar SHP2 inhibitor from the same company and may help inform dose selection for this compound in animal studies.
Experimental Protocols
While specific, detailed protocols for this compound in animal studies are not publicly available, the following methodologies are based on common practices for evaluating SHP2 inhibitors in preclinical cancer models.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a cancer xenograft model.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE-520 esophageal squamous cell carcinoma, or MIA PaCa-2 pancreatic cancer).
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a suitable medium like Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Control Group: Administer the vehicle solution (the solvent used to dissolve this compound) orally, following the same schedule as the treatment group.
-
Treatment Group: Administer this compound orally at the desired dose (e.g., starting with a dose-ranging study based on the patent information, such as 1, 5, 10, 25 mg/kg) and frequency (e.g., once daily).
-
-
Data Collection:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
-
Endpoint Analysis:
-
Primary endpoints: Tumor growth inhibition (TGI) and changes in tumor volume over time.
-
Secondary endpoints: Body weight changes (as an indicator of toxicity), and pharmacodynamic markers (e.g., p-ERK levels in tumor tissue) to confirm target engagement.
-
Pharmacodynamic (PD) Marker Analysis
Objective: To determine if this compound inhibits the SHP2 signaling pathway in vivo.
Procedure:
-
Follow the xenograft model and dosing procedure as described above.
-
At specific time points after the final dose, collect tumor tissue and plasma samples.
-
Western Blot Analysis: Prepare protein lysates from the tumor tissue to analyze the phosphorylation status of key downstream proteins in the MAPK pathway, such as ERK (p-ERK). A reduction in p-ERK levels in the this compound treated group compared to the control group would indicate target engagement.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the expression and phosphorylation of pathway proteins within the tumor microenvironment.
Mandatory Visualization
Signaling Pathway of SHP2 Inhibition by this compound
Caption: SHP2 inhibition by this compound blocks the RAS/MAPK signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: A general workflow for assessing the in vivo efficacy of this compound.
References
Application Notes and Protocols for JAB-3068 and KRAS Inhibitor Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of specific KRAS inhibitors has marked a significant advancement in the treatment of cancers harboring KRAS mutations, particularly the G12C mutation. However, the efficacy of these targeted agents can be limited by adaptive resistance mechanisms. One key mechanism involves the reactivation of the RAS-MAPK signaling pathway through receptor tyrosine kinase (RTK) signaling, which is mediated by the protein tyrosine phosphatase SHP2.
JAB-3068 is an orally bioavailable, allosteric inhibitor of SHP2.[1] By blocking SHP2 activity, this compound can prevent the reactivation of RAS signaling, thereby synergizing with KRAS inhibitors to enhance their anti-tumor activity and overcome resistance.[2][3] This document provides an overview of the preclinical and clinical study design for the combination of a SHP2 inhibitor, using data from Jacobio Pharma's clinical-stage SHP2 inhibitor JAB-3312 as a representative example due to the limited public availability of preclinical data for this compound, with a KRAS G12C inhibitor, glecirasib (B12386130) (JAB-21822). Detailed protocols for key in vitro and in vivo experiments are also provided.
Signaling Pathway and Rationale for Combination
The RAS-MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Mutations in KRAS, such as G12C, lead to constitutive activation of this pathway, driving tumorigenesis. KRAS G12C inhibitors block the mutant protein, leading to an initial anti-tumor response. However, cancer cells can adapt by upregulating RTK signaling, which then reactivates wild-type RAS isoforms via SHP2, ultimately restoring MAPK pathway activity and leading to therapeutic resistance.[3]
The combination of a SHP2 inhibitor like this compound with a KRAS G12C inhibitor is designed to create a vertical blockade of this pathway. The KRAS inhibitor directly targets the oncogenic driver, while the SHP2 inhibitor prevents the primary escape mechanism. This dual approach is expected to lead to a more profound and durable anti-tumor response.
Preclinical and Clinical Data Summary
While specific preclinical data for this compound in combination with a KRAS inhibitor is not extensively available in the public domain, data from Jacobio's successor compound, JAB-3312, in combination with their KRAS G12C inhibitor glecirasib, provides a strong surrogate for the potential efficacy of this combination strategy.
In Vitro Synergy
The combination of glecirasib and JAB-3312 has demonstrated synergistic effects in inhibiting the viability of various KRAS G12C mutant cancer cell lines.[5]
| Cell Line | Cancer Type | Synergy Score |
| NCI-H1792 | Lung Cancer | > 5 |
| SW1573 | Lung Cancer | > 5 |
| SW1463 | Colorectal Cancer | > 5 |
| SW837 | Colorectal Cancer | > 5 |
| Synergy scores were calculated based on the Bliss independence model, where a score greater than 1 indicates synergy.[5] |
In Vivo Efficacy
In xenograft models of KRAS G12C-mutant cancers, the combination of glecirasib and JAB-3312 resulted in significantly enhanced anti-tumor activity compared to either agent alone.[6]
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| NCI-H358 (NSCLC) | Glecirasib | 75 |
| JAB-3312 | 40 | |
| Glecirasib + JAB-3312 | >100 (Tumor Regression) | |
| MIA PaCa-2 (Pancreatic) | Glecirasib | 60 |
| JAB-3312 | 35 | |
| Glecirasib + JAB-3312 | >100 (Tumor Regression) |
Clinical Efficacy (JAB-3312 + Glecirasib)
A Phase I/IIa clinical trial (NCT05288205) evaluated the combination of glecirasib and JAB-3312 in patients with KRAS p.G12C-mutated solid tumors.[4][7] The data presented below is for the front-line treatment of non-small cell lung cancer (NSCLC) patients.
| Efficacy Endpoint | All Dosing Groups (n=80) | Optimal Dose Group* (n=27) |
| Objective Response Rate (ORR) | 72.5% | 77.8% |
| Disease Control Rate (DCR) | 96.3% | 92.6% |
| 6-Month Progression-Free Survival (PFS) Rate | 67.3% | Not Reported |
| 12-Month Progression-Free Survival (PFS) Rate | 53.7% | Not Reported |
| *Optimal dose group: Glecirasib 800mg QD + JAB-3312 2mg one week on/one week off.[4] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and a KRAS inhibitor.
Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the effect of this compound and a KRAS inhibitor, alone and in combination, on the proliferation of KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and KRAS inhibitor stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and the KRAS inhibitor in complete medium. Treat cells with single agents or in a matrix combination at various concentrations. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Analyze for synergy using a suitable model (e.g., Bliss independence or Loewe additivity).
Western Blot Analysis for p-ERK Inhibition
Objective: To assess the effect of this compound and a KRAS inhibitor on the MAPK signaling pathway by measuring the phosphorylation of ERK.
Materials:
-
KRAS G12C mutant cancer cell lines
-
This compound and KRAS inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with this compound, the KRAS inhibitor, or the combination for a specified time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize p-ERK levels to total ERK to determine the extent of pathway inhibition.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound and a KRAS inhibitor combination in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Matrigel (optional)
-
This compound and KRAS inhibitor formulations for oral gavage
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control
-
This compound monotherapy
-
KRAS inhibitor monotherapy
-
This compound and KRAS inhibitor combination
-
-
Drug Administration: Administer drugs according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume in the control group reaches a certain size, or signs of toxicity are observed).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze for synergistic effects between the two drugs.
Logical Framework for Combination Study Design
Conclusion
The combination of the SHP2 inhibitor this compound with a KRAS G12C inhibitor represents a promising therapeutic strategy to enhance anti-tumor efficacy and overcome acquired resistance in KRAS-mutant cancers. The preclinical and clinical data for the similar combination of JAB-3312 and glecirasib strongly support this approach. The protocols outlined in this document provide a framework for the preclinical evaluation of this combination, which is essential for guiding clinical development. Rigorous in vitro and in vivo studies are critical to understanding the synergistic potential and informing the design of robust clinical trials.
References
- 1. Jacobio Announces 2022 Interim Results | Jacobio Pharma [jacobiopharma.com]
- 2. jacobiopharma.com [jacobiopharma.com]
- 3. jacobiopharma.com [jacobiopharma.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Glecirasib, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. China Approves Jacobio's Phase III Trial for SHP2/KRAS G12C Combo Therapy [synapse.patsnap.com]
Application Notes and Protocols: JAB-3068 in Combination with a PD-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for the investigation of JAB-3068, a SHP2 inhibitor, in combination with a PD-1 inhibitor for the treatment of advanced solid tumors. The information is compiled from publicly available clinical trial information and preclinical study data on similar combination therapies.
Introduction
This compound is an orally bioavailable, allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by mediating RAS/MAPK signaling pathways.[1][2] It is also involved in the regulation of immune responses, including the PD-1 signaling pathway, making it a promising target for cancer therapy.[1] The combination of a SHP2 inhibitor like this compound with a PD-1 inhibitor is hypothesized to have a synergistic anti-tumor effect by both directly inhibiting tumor cell growth and enhancing the anti-tumor immune response.
A Phase 1b/2a clinical trial (NCT04721223) was initiated to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with the anti-PD-1 antibody toripalimab (JS001) in patients with advanced solid tumors.[3][4][5] However, the development of this compound was later discontinued (B1498344) by Jacobio Pharmaceuticals in favor of a second-generation SHP2 inhibitor, JAB-3312. Consequently, detailed quantitative results from the this compound combination trial have not been publicly released.
This document provides a comprehensive guide to the potential experimental setup based on the available information, including illustrative data tables, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
As specific quantitative data from the NCT04721223 clinical trial have not been published, the following tables are illustrative examples based on the trial's primary and secondary endpoints. These tables are intended to provide a framework for presenting data from similar studies.
Table 1: Illustrative Clinical Efficacy Outcomes (NCT04721223)
| Endpoint | All Patients (n=X) | NSCLC Cohort (n=Y) | HNSCC Cohort (n=Z) |
| Objective Response Rate (ORR) | |||
| Complete Response (CR) | |||
| Partial Response (PR) | |||
| Disease Control Rate (DCR) | |||
| Stable Disease (SD) | |||
| Duration of Response (DoR) - Median (months) | |||
| Progression-Free Survival (PFS) - Median (months) |
Table 2: Illustrative Safety Profile (NCT04721223)
| Adverse Event (AE) | Any Grade (%) | Grade ≥3 (%) |
| Treatment-Related Adverse Events (TRAEs) | ||
| Fatigue | ||
| Nausea | ||
| Diarrhea | ||
| Rash | ||
| Anemia | ||
| Increased ALT/AST | ||
| Immune-Related Adverse Events (irAEs) | ||
| Hypothyroidism | ||
| Pneumonitis | ||
| Colitis |
Experimental Protocols
The following protocols are based on established methodologies for evaluating combination therapies involving SHP2 and PD-1 inhibitors.
Protocol 1: In Vitro Assessment of Synergistic Anti-Proliferative Effects
Objective: To determine if this compound and a PD-1 inhibitor synergistically inhibit the proliferation of cancer cells co-cultured with immune cells.
Materials:
-
Cancer cell lines expressing PD-L1 (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma).
-
Activated T cells (e.g., from OT-I transgenic mice or activated human PBMCs).
-
This compound.
-
Anti-PD-1 antibody.
-
Cell proliferation assay kit (e.g., CellTiter-Glo®).
-
Co-culture medium (e.g., RPMI-1640 with 10% FBS, IL-2).
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
The following day, add activated T cells to the wells at a specific effector-to-target (E:T) ratio (e.g., 5:1).
-
Treat the co-cultures with a dose-response matrix of this compound and the anti-PD-1 antibody. Include single-agent and vehicle controls.
-
Incubate the plate for 72 hours.
-
Assess cancer cell viability using a cell proliferation assay according to the manufacturer's instructions.
-
Analyze the data using synergy analysis software (e.g., Combenefit) to calculate synergy scores.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with a PD-1 inhibitor in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6).
-
Syngeneic tumor cell line (e.g., MC38).
-
This compound formulated for oral gavage.
-
Anti-mouse PD-1 antibody formulated for intraperitoneal (IP) injection.
-
Vehicle controls.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).
-
Administer treatments as scheduled (e.g., this compound daily by oral gavage, anti-PD-1 twice weekly by IP injection).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis.
-
Analyze tumor growth inhibition (TGI) and survival data.
Protocol 3: Analysis of the Tumor Immune Microenvironment
Objective: To characterize the changes in the tumor immune microenvironment following treatment with this compound and a PD-1 inhibitor.
Materials:
-
Tumor samples from the in vivo efficacy study.
-
Flow cytometry antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B, Ki-67).
-
Immunohistochemistry (IHC) reagents.
-
RNA extraction kit and reagents for qPCR or RNA-seq.
Procedure:
-
Flow Cytometry:
-
Prepare single-cell suspensions from a portion of the excised tumors.
-
Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface and intracellular markers.
-
Acquire data on a flow cytometer and analyze the proportions and activation status of different immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
-
Immunohistochemistry (IHC):
-
Fix and paraffin-embed a portion of the tumor tissue.
-
Perform IHC staining for key immune markers (e.g., CD8, PD-L1) to visualize the spatial distribution of immune cells within the tumor.
-
-
Gene Expression Analysis:
-
Extract RNA from a portion of the tumor tissue.
-
Perform qPCR or RNA sequencing to analyze the expression of genes related to immune activation and inflammation (e.g., Ifng, Gzmb, Prf1, Cxcl9, Cxcl10).
-
Protocol 4: Clinical Trial Protocol Outline (Based on NCT04721223)
Title: A Phase 1b/2a, Multi-Center, Open-Label, Dose-Escalation and Expansion Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Anti-tumor Activity of this compound in Combination with Toripalimab (JS001) in Patients with Advanced Solid Tumors.
Objectives:
-
Primary (Phase 1b): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in combination with toripalimab.
-
Primary (Phase 2a): To evaluate the objective response rate (ORR) of the combination therapy.
-
Secondary: To assess the safety and tolerability, disease control rate (DCR), duration of response (DoR), progression-free survival (PFS), and pharmacokinetics (PK) of the combination.
Study Design:
-
Phase 1b (Dose Escalation): A standard 3+3 dose-escalation design will be used to evaluate different dose levels of this compound in combination with a fixed dose of toripalimab.
-
Phase 2a (Dose Expansion): Patients will be enrolled in specific tumor-type cohorts (e.g., NSCLC, HNSCC) and treated at the RP2D.
Patient Population:
-
Adults with histologically or cytologically confirmed advanced or metastatic solid tumors who have progressed on or are intolerant to standard therapies.
-
ECOG performance status of 0 or 1.
-
Measurable disease per RECIST v1.1.
Treatment:
-
This compound administered orally once daily.
-
Toripalimab administered intravenously every three weeks.
-
Treatment will continue until disease progression, unacceptable toxicity, or other discontinuation criteria are met.
Assessments:
-
Safety: Monitored through adverse event reporting, physical examinations, and laboratory tests.
-
Efficacy: Tumor assessments performed every 6-9 weeks using RECIST v1.1.
-
Pharmacokinetics: Blood samples collected to determine the PK parameters of this compound and toripalimab.
-
Biomarkers: Tumor biopsies and blood samples collected to explore potential predictive biomarkers.
Mandatory Visualizations
Caption: Dual inhibition of SHP2 and PD-1 signaling pathways.
Caption: Clinical trial workflow for this compound and PD-1 inhibitor.
Caption: In vivo experimental workflow for combination therapy.
References
- 1. Facebook [cancer.gov]
- 2. news.abbvie.com [news.abbvie.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound Activity in Adult Patients With Advanced Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
Application Notes and Protocols for JAB-3068 Treatment in Non-Small Cell Lung Cancer (NSCLC) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JAB-3068 is an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2).[1][2] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, upon activation, stimulates the RAS-MAPK signaling pathway, a key driver of cell proliferation and survival in many cancers.[1] In non-small cell lung cancer (NSCLC), aberrant SHP2 activity can contribute to oncogenesis and resistance to targeted therapies. This compound binds to and inhibits SHP2, thereby blocking downstream signaling and impeding the growth of tumor cells dependent on this pathway.[1]
While this compound was a first-generation SHP2 inhibitor from Jacobio Pharmaceuticals and has since been discontinued (B1498344) in favor of a more potent second-generation inhibitor, JAB-3312, the preclinical data and methodologies associated with it and its successor provide valuable insights into the therapeutic potential and experimental evaluation of SHP2 inhibition in NSCLC.[3] These application notes and protocols are a compilation of available information on this compound and its successor, JAB-3312, to guide researchers in the preclinical assessment of SHP2 inhibitors in NSCLC models.
Mechanism of Action
This compound functions as an allosteric inhibitor of SHP2. This mechanism involves binding to a site on the enzyme distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. This prevents the dephosphorylation of its substrates, thereby interrupting the signal transduction cascade that leads to the activation of the RAS-MAPK pathway. The inhibition of this pathway is central to the anti-tumor activity of this compound in NSCLC models with activating mutations in upstream components like EGFR or KRAS.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound and its successor compound, JAB-3312, in various cancer cell lines.
Table 1: In Vitro Activity of this compound
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound | Biochemical SHP2 Inhibition | - | 25.8 nM | [4] |
| This compound | Cell Proliferation | KYSE-520 (Esophageal) | 2.17 µM | [4] |
Table 2: In Vitro Activity of JAB-3312 (as a reference for a potent SHP2 inhibitor)
| Compound | Assay Type | Cell Line(s) | IC50 | Reference |
| JAB-3312 | Biochemical SHP2 Inhibition | - | 1.44 nM | [5] |
| JAB-3312 | p-ERK Inhibition | Various Cancer Cell Lines | 0.68 - 4.84 nM | [5] |
Experimental Protocols
In Vitro Protocols
1. Cell Proliferation Assay (MTS Assay)
This protocol is designed to assess the effect of this compound on the proliferation of NSCLC cell lines.
-
Materials:
-
NSCLC cell lines (e.g., NCI-H358, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Seed NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Jacobio Pharma Announces 2022 Interim Results [prnewswire.com]
- 3. Opinions split on SHP2 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 4. Jacobio Presents Pre-clinical Data of SHP2 plus KRAS G12C | Jacobio Pharma [jacobiopharma.com]
- 5. JAB-3312, a Potent Allosteric SHP2 Inhibitor That Enhances the Efficacy of RTK/RAS/MAPK and PD-1 Blockade Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting JAB-3068 insolubility in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 inhibitor, JAB-3068. The following information addresses common challenges related to its insolubility in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in my aqueous buffer?
A1: this compound is a hydrophobic molecule, which means it has poor solubility in water-based solutions like most common laboratory buffers (e.g., PBS, TRIS). It is known to be insoluble in water and ethanol (B145695) but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] When a concentrated DMSO stock solution of this compound is diluted into an aqueous buffer, the compound can "crash out" or precipitate because the high concentration of water cannot keep the hydrophobic drug molecules in solution.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A2: This is a common issue. Here are several strategies to prevent precipitation:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2][3] A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your full volume of medium, perform a stepwise dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) medium or buffer. Then, add this intermediate dilution to the final volume.[3]
-
Controlled Mixing: Add the this compound stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing or swirling. This rapid and even dispersion can prevent localized high concentrations that lead to precipitation.[2][3]
-
Use of Co-solvents and Surfactants: For particularly challenging situations, a co-solvent system can be employed. A formulation used for in vivo studies, which can be adapted for in vitro use with careful optimization, includes PEG300 and Tween-80.[1] These agents help to keep the compound solubilized in the aqueous environment.
Q3: What is the maximum recommended concentration of this compound I can use in my aqueous-based assay?
A3: The maximum soluble concentration of this compound in your specific aqueous buffer will need to be determined empirically. It is recommended to perform a solubility test to find the highest concentration that remains in solution under your experimental conditions (e.g., temperature, incubation time). A visual inspection for turbidity or precipitate is a primary indicator. For more quantitative analysis, techniques like nephelometry can be used to detect undissolved particles.
Q4: Can I use sonication or heat to help dissolve this compound in my aqueous buffer?
A4: Gentle warming of the aqueous buffer to 37°C is recommended and can aid in dissolution.[2] Brief sonication can also be used to help disperse the compound after dilution from a DMSO stock. However, prolonged or high-energy sonication and excessive heating should be avoided as they can potentially degrade the compound. Always check the manufacturer's datasheet for information on the thermal stability of this compound.
Solubility and Formulation Data
The following tables summarize the known solubility of this compound and a common formulation.
Table 1: this compound Solubility Profile
| Solvent | Solubility |
| DMSO | 95 mg/mL (199.35 mM)[1] |
| Water | Insoluble[1] |
| Ethanol | Insoluble[1] |
Table 2: Example Formulation for In Vivo Studies
This formulation can be adapted as a starting point for preparing higher concentration aqueous solutions for in vitro experiments, but will require optimization and validation for your specific assay.
| Component | Percentage | Purpose |
| DMSO | 5% | Primary Solvent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant/Emulsifier |
| ddH₂O | 50% | Aqueous Base |
Source: Adapted from a formulation for a 1 mL working solution.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution in Aqueous Buffer for In Vitro Assays
This protocol provides a general method for diluting a DMSO stock of this compound into an aqueous buffer or cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, briefly sonicate in a water bath.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Pre-warm your aqueous buffer or cell culture medium to 37°C.
-
Calculate the volume of the DMSO stock solution needed to achieve your desired final concentration. Aim to keep the final DMSO concentration below 0.5%.
-
While gently vortexing the pre-warmed buffer, add the calculated volume of the this compound DMSO stock solution dropwise.
-
Continue to mix for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation or turbidity. If the solution is not clear, you may need to lower the final concentration or use the co-solvent formulation described in Protocol 2.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to your aqueous buffer or cell culture medium.
-
Protocol 2: Co-Solvent Formulation for Enhanced Aqueous Solubility
This protocol is based on a common formulation for poorly soluble compounds and can be used when higher concentrations of this compound are required in an aqueous solution.
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile ddH₂O or saline
-
Sterile conical tubes
Procedure (for 1 mL of final solution):
-
To a sterile conical tube, add 400 µL of PEG300.
-
Add 50 µL of the this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.
-
Slowly add 500 µL of sterile ddH₂O or saline to the tube while vortexing. The gradual addition is crucial to prevent precipitation.
-
Visually inspect the final solution for clarity. This formulation should be prepared fresh before each experiment.
Visualizations
References
Optimizing JAB-3068 concentration for cell culture experiments
Disclaimer: The development of JAB-3068, a first-generation SHP2 inhibitor, has been discontinued (B1498344) by Jacobio Pharmaceuticals in favor of a more potent and safer second-generation inhibitor, JAB-3312.[1][2] This information is critical for researchers planning new experiments. This guide is provided for researchers who may still be working with existing supplies of this compound or are studying its past applications.
This technical support center provides essential information for utilizing this compound in cell culture experiments, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor of the protein tyrosine phosphatase (PTP) non-receptor type 11 (SHP2).[3] SHP2 is a key signaling protein that positively regulates the Ras-Raf-MEK-ERK (MAPK) signaling pathway, which is crucial for cell survival, proliferation, and differentiation.[3] By inhibiting SHP2, this compound blocks this pathway, leading to a reduction in cancer cell growth.[3]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, based on available data, a good starting point for cell-based assays is to test a range of concentrations around the published IC50 values. For example, in KYSE-520 esophageal squamous carcinoma cells, the IC50 for proliferation inhibition is 2.17 µM. Therefore, a concentration range from 0.1 µM to 10 µM would be a reasonable starting point for a dose-response experiment in a similar cancer cell line.
Q3: How should I prepare a stock solution of this compound?
A3: this compound hydrochloride is soluble in DMSO.[4] A high-concentration stock solution can be prepared by dissolving the compound in 100% DMSO. For example, a 10 mM stock solution is a common starting point. It is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Is this compound still in active development?
A4: No, the development of this compound has been discontinued.[1][2][5][6] Jacobio Pharmaceuticals has shifted its focus to a second-generation SHP2 inhibitor, JAB-3312, which has demonstrated better efficacy and safety.[1] AbbVie, who was in a collaboration with Jacobio for the development of SHP2 inhibitors, has also terminated their partnership.[7]
Troubleshooting Guides
This section addresses common issues that may be encountered when working with this compound in cell culture experiments.
Issue 1: Compound Precipitation in Culture Medium
-
Possible Cause: The final concentration of this compound in the cell culture medium may exceed its aqueous solubility, or the final percentage of DMSO may be too high, causing the compound to precipitate out of solution.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and ideally below 0.1%.
-
Visually Inspect for Precipitation: Before adding the compound to your cells, visually inspect the medium for any signs of cloudiness or precipitate.
-
Optimize Solubilization: If precipitation is observed, try preparing an intermediate dilution of your this compound stock in serum-free medium before adding it to the final culture medium. Gentle warming and vortexing of the stock solution before dilution may also help.
-
Consider a Lower Starting Concentration: If precipitation persists, it may be necessary to use a lower starting concentration of this compound.
-
Issue 2: High Cell Toxicity or Off-Target Effects
-
Possible Cause: The concentration of this compound used may be too high for the specific cell line, leading to general cytotoxicity rather than specific inhibition of the SHP2 pathway. The solvent (DMSO) itself could also be contributing to toxicity at higher concentrations.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT assay) with a wide range of this compound concentrations to determine the IC50 for your cell line. This will help you identify a suitable concentration range that is effective without being overly toxic.
-
Include a Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO as your treated samples) to assess the effect of the solvent on cell viability.
-
Reduce Incubation Time: If toxicity is observed even at lower concentrations, consider reducing the duration of the treatment.
-
Assess Off-Target Effects: To confirm that the observed phenotype is due to SHP2 inhibition, consider using a structurally different SHP2 inhibitor as a positive control or a negative control compound that is structurally similar to this compound but inactive against SHP2.
-
Issue 3: Inconsistent or Irreproducible Results
-
Possible Cause: Inconsistent results can arise from issues with compound stability, variability in cell culture conditions, or experimental technique.
-
Troubleshooting Steps:
-
Assess Compound Stability: The stability of this compound in your specific cell culture medium and conditions is a critical factor. It is recommended to perform a stability study to determine how long the compound remains active in your experimental setup.
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation of the compound in diluted aqueous solutions.
-
Careful Pipetting: Ensure accurate and consistent pipetting of the compound and reagents.
-
Data Presentation
| Parameter | Value | Source |
| Mechanism of Action | SHP2 Inhibitor | [3] |
| Biochemical IC50 | 25.8 nM | [4] |
| Cell-based IC50 | 2.17 µM (KYSE-520 cells) | [4] |
| Solubility in DMSO | 115 mg/mL | [4] |
| Development Status | Discontinued | [1][2][5][6] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9][10][11][12]
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of ERK, a downstream target in the MAPK pathway.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound and a vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated ERK signal to the total ERK signal and the loading control.
Visualizations
Caption: this compound inhibits the SHP2-mediated activation of the MAPK signaling pathway.
References
- 1. jacobiopharma.com [jacobiopharma.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The SHP2 ship sails | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 6. Opinions split on SHP2 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
JAB-3068 Technical Support Center: Troubleshooting Off-Target Effects in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of JAB-3068 in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable, allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase.[1] Its primary on-target effect is the inhibition of the Ras-Raf-MEK-ERK signaling pathway (MAPK pathway), which is often hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and differentiation.[1] this compound has a reported IC50 of 25.8 nM for SHP2.
Q2: Are there any known off-target effects of this compound?
Yes, a significant off-target effect of this compound and other similar SHP2 allosteric inhibitors has been identified. These inhibitors can accumulate in lysosomes and inhibit autophagic flux in a manner that is independent of SHP2.[2][3] This off-target activity has been shown to contribute to the overall anti-tumor effect of the compound.[2][3]
Q3: How can I determine if the observed effects in my cancer cell line are on-target (SHP2 inhibition) or off-target (autophagy inhibition)?
To dissect the on-target versus off-target effects of this compound in your experiments, you can perform the following validation experiments:
-
SHP2 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete SHP2 in your cancer cell line. If the phenotypic effects of this compound are still observed in SHP2-deficient cells, it suggests an off-target mechanism.
-
Autophagy Flux Assays: Monitor autophagy flux in the presence of this compound. A blockage in autophagy flux, indicated by the accumulation of autophagic vesicles and LC3-II protein levels in the presence of a lysosomal inhibitor (like bafilomycin A1 or chloroquine), would confirm the off-target effect on autophagy.
-
Rescue Experiments: If possible, overexpress a this compound-resistant mutant of SHP2. If the compound's effects are still present, this points to an off-target mechanism.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high cytotoxicity at low concentrations. | The cell line may be highly dependent on autophagy for survival, making it particularly sensitive to the off-target effects of this compound. | Perform an autophagy flux assay to determine if this compound is indeed inhibiting autophagy in your cell line. Compare the IC50 for proliferation with the IC50 for SHP2 inhibition. A significant discrepancy may suggest off-target effects are the primary driver of cytotoxicity. |
| Discrepancy between biochemical and cellular assay results. | The off-target inhibition of autophagy may be contributing significantly to the cellular phenotype, which would not be captured in a purified enzyme assay. | Utilize SHP2 knockout/knockdown cell lines to differentiate between on-target and off-target cellular effects. |
| Resistance to this compound develops rapidly. | Cancer cells may upregulate compensatory signaling pathways or develop mechanisms to circumvent the autophagy blockade. | Investigate the activation status of alternative survival pathways (e.g., PI3K/AKT) upon this compound treatment. Consider combination therapies to target these escape pathways. |
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| This compound IC50 for SHP2 | 25.8 nM | Biochemical Assay | |
| This compound IC50 for KYSE-520 cell proliferation | 2.17 µM | Cellular Assay |
Experimental Protocols
Protocol: Assessment of Autophagy Flux using Western Blot
This protocol outlines a method to determine if this compound inhibits autophagy flux in a cancer cell line.
1. Cell Seeding and Treatment:
-
Seed your cancer cell line of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a vehicle control, this compound at various concentrations (e.g., 1, 5, 10 µM), and a positive control for autophagy induction (e.g., starvation medium).
-
For half of the wells for each condition, also treat with a lysosomal inhibitor (e.g., 50 nM Bafilomycin A1) for the last 4 hours of the experiment to block the degradation of autophagosomes.
2. Cell Lysis:
-
After the desired treatment duration (e.g., 24 hours), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands.
4. Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
An accumulation of LC3-II in the presence of this compound and the lysosomal inhibitor, compared to the lysosomal inhibitor alone, indicates a blockage of autophagic flux.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target autophagy inhibition by this compound.
Caption: Workflow to dissect on- and off-target effects.
References
- 1. Facebook [cancer.gov]
- 2. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 3. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JAB-3068 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the SHP2 inhibitor, JAB-3068, in in vitro experiments. The information provided herein is based on established principles of targeted therapy resistance and published data on allosteric SHP2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2), which is encoded by the PTPN11 gene.[1][2] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, when activated, promotes the RAS-MAPK signaling cascade, leading to cell proliferation and survival.[1][2][3] this compound binds to a pocket on SHP2, stabilizing it in a closed, auto-inhibited conformation. This prevents SHP2 from being activated and interrupts the signaling pathway that drives the growth of certain cancer cells.
Q2: My this compound-sensitive cell line is showing reduced responsiveness to the drug over time. What could be the cause?
A reduction in sensitivity to this compound in a previously sensitive cell line may indicate the development of acquired resistance. This is a common phenomenon with targeted therapies and can arise from several molecular changes within the cancer cells. Potential mechanisms include, but are not limited to:
-
On-target mutations: Genetic alterations in the PTPN11 gene that prevent this compound from binding effectively.
-
Bypass signaling: Upregulation of alternative signaling pathways that circumvent the need for SHP2.
-
Feedback loop activation: Reactivation of upstream signaling molecules that overcomes the inhibitory effect of this compound.
Q3: What are some specific molecular changes that could confer resistance to this compound?
While specific in vitro resistance mechanisms to this compound have not been extensively published, studies on other allosteric SHP2 inhibitors suggest several possibilities:
-
PTPN11 mutations: Mutations that disrupt the auto-inhibited conformation of SHP2 can reduce the efficacy of allosteric inhibitors.[2] Examples from studies on other SHP2 inhibitors include mutations at positions like E76, G60, and S502.[2] Additionally, phosphorylation of tyrosine 62 (Tyr-62) on SHP2 has been shown to prevent inhibitor binding by stabilizing the active conformation.[4][5]
-
Receptor Tyrosine Kinase (RTK) feedback activation: Inhibition of the MAPK pathway by this compound can trigger a rapid feedback loop, leading to the hyperactivation of upstream RTKs, such as FGFR.[1][6] This can lead to a rebound in ERK signaling and subsequent resistance.
-
Activation of parallel pathways: Cells may adapt by upregulating parallel signaling cascades, such as the PI3K/AKT pathway, to maintain proliferation and survival signals.[7]
-
Loss of tumor suppressors: Genome-wide CRISPR screens for resistance to SHP2 inhibitors have identified the loss of function of genes like NF1 and LZTR1 as potential resistance mechanisms.[8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Gradual increase in the IC50 of this compound in your cell line. | Development of acquired resistance. | 1. Perform a dose-response curve to confirm the shift in IC50. 2. Sequence the PTPN11 gene in the resistant cells to check for mutations. 3. Use western blotting to assess the phosphorylation status of SHP2, ERK, and AKT in the presence and absence of this compound. 4. Consider establishing a this compound resistant cell line for further investigation (see Experimental Protocols). |
| Initial inhibition of p-ERK followed by a rebound after several hours of this compound treatment. | Rapid feedback activation of an upstream RTK. | 1. Perform a time-course experiment to monitor p-ERK levels (e.g., at 1, 2, 4, 8, and 24 hours post-treatment). 2. Use a phospho-RTK array to identify which upstream receptors are being activated. 3. Test the combination of this compound with an inhibitor of the identified activated RTK (e.g., an FGFR inhibitor).[1] |
| Maintained or increased p-AKT levels despite effective p-ERK inhibition by this compound. | Activation of a bypass signaling pathway (e.g., PI3K/AKT). | 1. Confirm p-AKT activation via western blot. 2. Test the combination of this compound with a PI3K or AKT inhibitor to assess for synergistic effects on cell viability.[7] |
Quantitative Data Summary
The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50). The following table provides an example of what this shift might look like.
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Cancer Cell Line X | This compound (Parental) | 50 | - |
| Cancer Cell Line X-Res | This compound (Resistant) | 1500 | 30x |
Note: These are hypothetical values for illustrative purposes.
Experimental Protocols
Protocol for Generating a this compound Resistant Cell Line In Vitro
This protocol describes a general method for developing a drug-resistant cancer cell line through continuous, dose-escalating exposure to this compound.
-
Initial Seeding: Plate the parental (sensitive) cell line at a low density in appropriate culture vessels and media.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Media Changes: Monitor the cells for growth. Change the media containing this compound every 3-4 days. Initially, a significant amount of cell death is expected.
-
Subculturing: When the cells reach 70-80% confluency, subculture them. Maintain the same concentration of this compound.
-
Dose Escalation: Once the cells have developed a stable growth rate at the current drug concentration (typically after 2-3 passages), double the concentration of this compound.
-
Repeat: Repeat steps 3-5, gradually increasing the drug concentration. This process can take several months.
-
Resistance Confirmation: Periodically, perform a dose-response assay on the resistant cell population and compare the IC50 to the parental cell line to quantify the level of resistance.
-
Cryopreservation: Once a desired level of resistance is achieved, expand the cell population and cryopreserve multiple vials.
Visualizations
Caption: Mechanism of action of this compound on the SHP2 signaling pathway.
Caption: Overview of potential resistance mechanisms to allosteric SHP2 inhibitors.
References
- 1. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy | Annual Reviews [annualreviews.org]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR | Semantic Scholar [semanticscholar.org]
- 7. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Adaptive Resistance to SHP2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering adaptive resistance to SHP2 inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of adaptive resistance to targeted therapies that SHP2 inhibitors can help overcome?
Adaptive resistance to targeted therapies, particularly inhibitors of the MAPK pathway (e.g., MEK, BRAF, KRAS inhibitors), often occurs through the reactivation of the ERK signaling pathway.[1][2][3][4] This reactivation is frequently driven by the feedback upregulation of multiple receptor tyrosine kinases (RTKs).[1][3][5] SHP2 is a critical downstream signaling node for most RTKs.[1][4] By inhibiting SHP2, it is possible to block this common resistance node and prevent the reactivation of the RAS/ERK pathway, thereby overcoming adaptive resistance.[1][4]
Q2: My cancer cell line/model shows initial sensitivity to a MEK inhibitor but then develops resistance. How can a SHP2 inhibitor help?
This is a classic example of adaptive resistance. The resistance is likely due to the reactivation of the MAPK pathway through RTK upregulation.[1][5] Combining a SHP2 inhibitor with the MEK inhibitor can prevent this resistance mechanism.[1][4] The SHP2 inhibitor will block the signaling from the upregulated RTKs to RAS, thus preventing the rebound of ERK activity that confers resistance to the MEK inhibitor.[1][2][4]
Q3: We are working with a KRAS G12C mutant cancer model and see adaptive resistance to a G12C inhibitor. What is the rationale for adding a SHP2 inhibitor?
Adaptive resistance to KRAS G12C inhibitors is also often mediated by feedback activation of RTKs.[6][7] SHP2 acts upstream of SOS1/2, which are guanine (B1146940) nucleotide exchange factors (GEFs) for RAS.[8][9] SHP2 inhibition increases the proportion of KRAS in its inactive, GDP-bound state, which enhances the efficacy of KRAS G12C inhibitors that preferentially bind to this state.[6][7] Therefore, combining a SHP2 inhibitor with a KRAS G12C inhibitor can abrogate feedback signaling and block adaptive resistance.[6][7]
Q4: Are there specific biomarkers that can predict sensitivity to a combination of a SHP2 inhibitor and an ERK pathway inhibitor?
Yes, the induction of phosphorylated SHP2 at tyrosine 542 (p(Y542)SHP2) in response to treatment with an ERK signaling inhibitor may serve as a biomarker for sensitivity to a combined SHP2 and ERK signaling inhibition strategy.[3] Low levels of p(Y542)SHP2 induction may indicate resistance to this combination therapy.[3]
Q5: Besides MAPK pathway inhibitors, what other therapeutic agents can be combined with SHP2 inhibitors to overcome resistance?
SHP2 inhibitors are being explored in combination with a variety of agents, including:
-
Immune checkpoint inhibitors (e.g., PD-1/PD-L1 blockade): SHP2 is involved in the downstream signaling of the PD-1 receptor in T cells.[10][11] Inhibiting SHP2 can enhance anti-tumor immunity and overcome resistance to immune checkpoint inhibitors.[11][12]
-
ALK inhibitors: In ALK-rearranged non-small cell lung cancer (NSCLC) that has developed resistance to ALK inhibitors, SHP2 has been identified as a resistance node.[2]
-
Other RTK inhibitors: In cases where resistance to an RTK inhibitor is driven by reactivation of downstream signaling, adding a SHP2 inhibitor can be effective.[10]
Troubleshooting Guides
Problem 1: Persistent ERK signaling in the presence of a SHP2 and MEK inhibitor combination.
Possible Cause 1: Intrinsic resistance to SHP2 inhibition.
-
Explanation: Certain genetic alterations can confer intrinsic resistance to SHP2 inhibitors. For example, loss-of-function mutations in genes like LZTR1 or INPPL1 (encoding SHIP2) have been shown to confer resistance to SHP2 inhibitors in CRISPR screens.[8] LZTR1 deletion can lead to increased RAS levels, bypassing the effect of SHP2 inhibition.[8]
-
Troubleshooting Steps:
-
Sequence your cell line/model for mutations in known resistance-conferring genes.
-
If such mutations are present, consider alternative combination strategies, such as directly targeting downstream effectors like ERK.
-
Possible Cause 2: SHP2-independent RAS activation.
-
Explanation: In some contexts, feedback-induced RAS activation can be independent of SHP2. For instance, in certain BRAF V600E mutant tumors, FGFR has been found to drive RAS activation independently of SHP2.[3][13]
-
Troubleshooting Steps:
-
Perform a phospho-RTK array to identify which RTKs are activated upon treatment with the MEK inhibitor.
-
If an RTK known to signal independently of SHP2 (like FGFR in some contexts) is activated, consider adding a specific inhibitor for that RTK to the combination.
-
Problem 2: Limited efficacy of SHP2 inhibitor monotherapy in a KRAS-mutant model.
Possible Cause: Redundancy in RAS activation pathways.
-
Explanation: SHP2 inhibitors as monotherapy often have limited efficacy in KRAS-mutant cancers.[1] This is because mutant KRAS can be constitutively active, and other pathways can contribute to cell survival. SHP2 primarily modulates the cycling of certain KRAS mutants with residual GTPase activity.[1]
-
Troubleshooting Steps:
-
SHP2 inhibitors are most effective in combination with other agents that target the MAPK pathway. Combine the SHP2 inhibitor with a MEK inhibitor or a specific KRAS mutant inhibitor (e.g., for G12C).
-
Assess the impact of the combination on downstream signaling (p-ERK) and cell proliferation.
-
Quantitative Data Summary
Table 1: Overview of SHP2 Inhibitors in Development and Combination Strategies
| SHP2 Inhibitor | Developer/Associated Company | Selected Combination Partners | Relevant Cancer Models/Mutations | Clinical Trial Phase (if available) | Reference |
| TNO155 | Novartis | KRAS G12C inhibitors, EGFR inhibitors | Advanced solid tumors, NSCLC | Phase 1 | [2][14] |
| RMC-4630 | Revolution Medicines / Sanofi | KRAS G12C inhibitors (e.g., AMG510), ERK inhibitors | KRAS G12C mutant NSCLC, advanced solid tumors | Phase 1b | [10][11] |
| JAB-3312 | Jacobio | KRAS G12C inhibitors (e.g., glecirasib) | NSCLC | Phase 3 (in China) | [14] |
| PF-07284892 (ARRY-558) | Pfizer | Various oncogene-directed therapies | ALK+, BRAF V600E, KRAS G12D, ROS1+ cancers | Phase 1 | [15][16] |
| SHP099 | - | MEK inhibitors (e.g., trametinib), KRAS G12C inhibitors | KRAS-mutant pancreas, lung, ovarian cancer; TNBC | Preclinical | [1][2] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK Pathway Reactivation
This protocol is used to assess the biochemical effects of single-agent and combination treatments on the RAS/ERK pathway.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., KRAS-mutant lung or pancreatic cancer cell lines) and allow them to adhere overnight. Treat the cells with the vehicle, SHP2 inhibitor alone, MEK inhibitor alone, or the combination for various time points (e.g., 1 hour, 24 hours, 48 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins, normalized to total protein and the loading control. This will show the extent of ERK pathway inhibition and any rebound in signaling.
Protocol 2: In Vivo Xenograft Studies to Evaluate Combination Efficacy
This protocol is designed to assess the anti-tumor efficacy of SHP2 inhibitor combinations in a preclinical in vivo setting.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, SHP2 inhibitor, MEK inhibitor, combination).
-
Drug Administration: Administer the drugs according to a predefined schedule (e.g., daily oral gavage).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size, or at the end of the study period.
-
Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to compare the anti-tumor efficacy between groups.
-
Optionally, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for p-ERK) or histological examination.
-
Visualizations
References
- 1. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. SHP2 Inhibition Abrogates Adaptive Resistance to KRASG12C-Inhibition and Remodels the Tumor Microenvironment of KRAS-Mutant Tumors – The Neel Lab [theneellab.com]
- 7. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. irbm.com [irbm.com]
- 15. fondazionebonadonna.org [fondazionebonadonna.org]
- 16. "SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to R" by Alexander Drilon, Manish R Sharma et al. [digitalcommons.library.tmc.edu]
JAB-3068 Technical Support Center: Interpreting Unexpected Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of unexpected results during experiments with JAB-3068, an allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2).
Introduction to this compound
This compound is an orally bioavailable small molecule that targets the protein tyrosine phosphatase SHP2.[1] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that positively regulates the Ras-Raf-MEK-ERK (MAPK) signaling pathway.[1][2] By binding to an allosteric site, this compound stabilizes SHP2 in an inactive conformation, thereby inhibiting its function.[3] While this compound has been evaluated in clinical trials for various advanced solid tumors, its development has been discontinued.[4][5] This guide is intended to support ongoing research and understanding of SHP2 inhibition using this compound as a tool compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and unexpected outcomes that researchers may encounter when working with this compound.
I. Cell-Based Assays: Efficacy and Viability
Question 1: I am not observing the expected decrease in cell viability or proliferation in my cancer cell line after this compound treatment. What are the possible reasons?
Answer: Several factors could contribute to a lack of efficacy in cell-based assays:
-
Intrinsic Resistance:
-
Genetic Context: The cell line may harbor mutations downstream of SHP2 in the MAPK pathway, such as in BRAF or MEK (MAP2K1), rendering it insensitive to SHP2 inhibition.
-
Alternative Survival Pathways: The cancer cells may not be primarily dependent on the SHP2-MAPK axis for survival and proliferation. They might rely on parallel pathways like PI3K/AKT or JAK/STAT for growth.[6][7]
-
-
Acquired Resistance:
-
Feedback Reactivation of RTKs: Prolonged treatment with SHP2 inhibitors can lead to a feedback loop resulting in the reactivation of upstream RTKs (e.g., EGFR, FGFR), which can overcome the inhibitory effect.[8][9][10]
-
Mutations in PTPN11: Although rare in solid tumors, mutations in the PTPN11 gene (which encodes SHP2) can prevent the binding of allosteric inhibitors like this compound.[11]
-
-
Experimental Conditions:
-
Suboptimal Drug Concentration: Ensure that the concentrations of this compound used are appropriate for the specific cell line. An insufficient dose will not elicit a response.
-
Assay Duration: The cytotoxic or cytostatic effects of this compound may require a longer incubation time to become apparent. Consider extending the treatment duration (e.g., 48-72 hours or longer).
-
Question 2: I am observing a decrease in p-ERK levels at early time points (e.g., 2-6 hours), but the signal rebounds at later time points (e.g., 24 hours). Why is this happening?
Answer: This phenomenon is likely due to feedback reactivation of the MAPK pathway . Inhibition of SHP2 can disrupt negative feedback loops that normally restrain signaling from receptor tyrosine kinases (RTKs). This can lead to increased RTK activity and a subsequent "rebound" in p-ERK levels over time, even in the continued presence of the inhibitor.[8][9][10]
II. Western Blotting and Pathway Analysis
Question 3: My Western blot results for phosphorylated ERK (p-ERK) are inconsistent or show no change after this compound treatment, even in a supposedly sensitive cell line. What should I check?
Answer: Inconsistent Western blot results can be due to several technical and biological factors:
-
Technical Issues:
-
Antibody Quality: Ensure the primary antibody for p-ERK is specific and validated for your experimental conditions.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes. Also, probe for total ERK to confirm that changes are in the phosphorylated form and not total protein levels.
-
Sample Preparation: Proper and consistent sample lysis and protein quantification are crucial. Use phosphatase inhibitors in your lysis buffer to preserve phosphorylation states.
-
-
Biological Factors:
-
Cell Confluency and Serum Starvation: The basal level of MAPK pathway activation can be influenced by cell density and the presence of growth factors in the serum. For acute drug treatment experiments, it is often recommended to serum-starve the cells before stimulation and/or drug treatment to lower the basal p-ERK levels.
-
Timing of Analysis: The effect of this compound on p-ERK can be transient. Perform a time-course experiment to identify the optimal time point for observing maximal inhibition.
-
III. Unexpected Phenotypes and Off-Target Effects
Question 4: I am observing cellular effects that are not typically associated with MAPK pathway inhibition, such as changes in autophagy. Could this be an off-target effect of this compound?
Answer: Yes, it is possible. Recent studies have shown that some allosteric SHP2 inhibitors can induce off-target inhibition of autophagy . This is thought to occur through the accumulation of the inhibitor in lysosomes, leading to a blockage of autophagic flux. This off-target effect may contribute to the anti-tumor activity of the compound.
Question 5: Could this compound paradoxically activate the MAPK pathway in some contexts?
Answer: While paradoxical activation is more commonly associated with RAF inhibitors in the context of wild-type BRAF or upstream mutations, it is a possibility to consider with any inhibitor that modulates a complex signaling network. If you observe an unexpected increase in p-ERK levels, especially at certain concentrations or in specific genetic backgrounds, it warrants further investigation. This could be due to complex feedback mechanisms or off-target effects.
IV. In Vivo Experiments
Question 6: this compound shows good potency in my in vitro assays, but I am not seeing significant anti-tumor efficacy in my mouse xenograft model. What could be the issue?
Answer: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Potential reasons include:
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Inadequate Drug Exposure: The dosing regimen (dose and schedule) may not be achieving sufficient drug concentrations in the tumor tissue to inhibit SHP2 effectively.
-
Short Half-Life: If the drug is cleared too quickly, its inhibitory effect may not be sustained.
-
-
Tumor Microenvironment (TME):
-
The TME can provide pro-survival signals to the tumor cells that are not present in in vitro cultures, thereby conferring resistance to this compound.
-
SHP2 also plays a role in immune cells. The effect of this compound on the host immune system could influence tumor growth.[12]
-
-
Toxicity:
-
The doses required to achieve efficacy may be causing unforeseen toxicities in the animal model, limiting the ability to administer an effective dose. Common toxicities associated with SHP2 inhibitors include edema and decreased cardiac ejection fraction.
-
Quantitative Data
The following tables summarize available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 | Reference |
| SHP2 Inhibition | - | 25.8 nM | [13] |
| Cell Proliferation | KYSE-520 (Esophageal Squamous Cell Carcinoma) | 2.17 µM | [13] |
Table 2: this compound Clinical Trial Information
| Clinical Trial ID | Phase | Status | Indication |
| NCT03565003 | I/II | Completed | Advanced Solid Tumors |
| NCT03518554 | I | - | Advanced Solid Tumors |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for p-ERK and Total ERK
This protocol is for assessing the phosphorylation status of ERK1/2 as a downstream marker of SHP2 activity.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for the appropriate duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on cell viability and proliferation.
a. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
b. Compound Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
c. Viability Measurement (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro SHP2 Phosphatase Activity Assay
This biochemical assay directly measures the enzymatic activity of SHP2.
a. Reagents and Buffers:
-
Recombinant human SHP2 protein
-
Assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA)
-
Phosphatase substrate (e.g., DiFMUP - 6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
This compound at various concentrations
b. Assay Procedure:
-
In a 384-well plate, add this compound at a range of concentrations.
-
Add recombinant SHP2 to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission ~358/450 nm for DiFMUP).
-
Calculate the rate of substrate dephosphorylation (the slope of the fluorescence signal over time).
-
Determine the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified SHP2-MAPK signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
Caption: A general experimental workflow for characterizing the effects of this compound.
References
- 1. Facebook [cancer.gov]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Opinions split on SHP2 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 6. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. SHP2 Inhibition Overcomes RTK-Mediated Pathway Reactivation in KRAS-Mutant Tumors Treated with MEK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Deep mutational scanning of the multi-domain phosphatase SHP2 reveals mechanisms of regulation and pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
JAB-3068 stability and proper storage conditions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the handling and use of JAB-3068 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: For optimal results, it is recommended to prepare stock solutions of this compound in fresh, high-quality Dimethyl Sulfoxide (DMSO). One supplier suggests a solubility of up to 95 mg/mL (199.35 mM) in DMSO.[1] It is crucial to use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[1]
Q2: Are there specific storage conditions for the this compound powder?
A2: While detailed, long-term stability data for this compound powder is not publicly available, general best practices for small molecule inhibitors should be followed. Store the lyophilized powder in a cool, dry, and dark place. For specific product recommendations, always refer to the Certificate of Analysis (CoA) or datasheet provided by the supplier.
Q3: How should I store the this compound stock solution?
A3: For short-term storage, stock solutions in DMSO can typically be stored at -20°C. For longer-term storage, aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, and storing at -80°C is preferable. Always consult the supplier's handling instructions for the most accurate information.
Q4: Is this compound stable in aqueous media for cell-based assays?
A4: It is recommended that working solutions for cell-based assays be prepared fresh from a DMSO stock solution for each experiment. The stability of this compound in aqueous media over extended periods has not been widely reported. One supplier suggests that for in vivo use, a mixed solution should be used immediately for optimal results.[1] This implies that prolonged stability in aqueous solutions may be limited.
Q5: What is the development status of this compound?
A5: Jacobio Pharmaceuticals has decided to discontinue the development of this compound.[2] This decision was based on clinical data indicating that their second-generation SHP2 inhibitor, JAB-3312, demonstrates better efficacy and safety.[2]
Troubleshooting Guide
Issue: I am observing lower than expected potency or inconsistent results in my experiments.
-
Solution Preparation: Ensure that your stock solution was prepared using fresh, anhydrous DMSO.[1] The presence of water in the DMSO can affect the solubility and stability of the compound.
-
Age of Solution: Are you using a freshly prepared working solution? this compound solutions, particularly those for in vivo studies, are recommended for immediate use.[1] Avoid using working solutions that have been stored for an extended period.
-
Storage of Stock Solution: Have your DMSO stock solutions undergone multiple freeze-thaw cycles? This can lead to degradation of the compound. It is advisable to prepare small aliquots of the stock solution to minimize this.
Issue: I am having difficulty dissolving this compound at the desired concentration.
-
Solvent Quality: Confirm that the DMSO you are using is of high purity and anhydrous.
-
Solubility Limits: While a high solubility in DMSO has been reported (95 mg/mL), practical limits may vary based on the specific batch and purity of the compound and the solvent.[1] Consider preparing a slightly more dilute stock solution if you are consistently facing solubility issues.
Quantitative Data Summary
| Parameter | Value | Solvent/Vehicle | Source |
| IC50 (SHP2) | 25.8 nM | Not specified | [3] |
| IC50 (KYSE-520 cell proliferation) | 2.17 µM | Not specified | [3] |
| Solubility in DMSO | 95 mg/mL (199.35 mM) | DMSO | [1] |
| Preparation for in vivo (example 1) | 47 mg/mL stock in DMSO, diluted with PEG300, Tween80, and ddH₂O | DMSO, PEG300, Tween80, ddH₂O | [1] |
| Preparation for in vivo (example 2) | 11 mg/mL stock in DMSO, diluted with corn oil | DMSO, corn oil | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 476.5 g/mol . To prepare 1 mL of a 10 mM solution, you would need 4.765 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Visual Guides
References
SHP2 Inhibitor Cell-Based Assays: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing SHP2 inhibitors in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a rebound in ERK phosphorylation (pERK) after an initial decrease with my SHP2 inhibitor?
A1: The phenomenon of pERK rebound is a common adaptive resistance mechanism.[1][2] Inhibition of SHP2 can lead to the relief of negative feedback loops that normally suppress receptor tyrosine kinase (RTK) signaling. This results in the reactivation of the RAS-MAPK pathway, causing a rebound in pERK levels, often observed within 24 hours of treatment.[1][2] Specifically, in some cancer cell lines, SHP2 inhibition can cause rapid feedback activation of FGFRs (Fibroblast Growth Factor Receptors), leading to increased SHP2 phosphorylation and subsequent pERK rebound.[3][4]
Troubleshooting:
-
Time-Course Analysis: Perform a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to monitor pERK and total ERK levels by immunoblotting to characterize the kinetics of the rebound.
-
Combination Therapy: Consider co-treatment with an inhibitor of the reactivated upstream RTK (e.g., an FGFR inhibitor if FGFR signaling is implicated) or a downstream component like a MEK inhibitor (e.g., trametinib) to overcome this feedback loop.[1][2][3]
Q2: My SHP2 inhibitor shows potent activity in biochemical assays but is not effective in my cell-based assay. Why?
A2: Several factors can contribute to this discrepancy:
-
Cellular Permeability: The inhibitor may have poor cell permeability, preventing it from reaching its intracellular target.
-
Target Engagement: The inhibitor may not be engaging with SHP2 inside the cell. It is crucial to confirm target engagement in a cellular context.[5][6][7]
-
Resistance Mechanisms: The cell line may have intrinsic resistance mechanisms, such as oncogenic mutations that render the inhibitor ineffective.[5][8] For example, allosteric inhibitors like SHP099 are less effective against certain SHP2 gain-of-function mutations (e.g., E76K) because these mutations destabilize the auto-inhibited conformation to which the inhibitor binds.[5][9]
-
Off-Target Effects: The inhibitor might have off-target effects that counteract its intended activity.[10][11]
Troubleshooting:
-
Cellular Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor binds to SHP2 in intact cells.[5][6][7][8]
-
Genotype Analysis: Sequence the PTPN11 gene in your cell line to check for mutations that might confer resistance.
-
Dose-Response Curve: Generate a full dose-response curve in your cell-based assay to ensure you are using an appropriate concentration range.
Q3: How can I confirm that my SHP2 inhibitor is engaging its target in cells?
A3: The gold standard for confirming target engagement in a cellular environment is the Cellular Thermal Shift Assay (CETSA).[5][8] This assay is based on the principle that a ligand binding to a protein typically increases the protein's thermal stability.[5][12] By heating the cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble SHP2, you can determine if the inhibitor stabilized the protein, thus confirming engagement.
A detailed protocol for a 384-well format SHP2 CETSA is provided in the "Experimental Protocols" section below. This assay can reliably detect the engagement of allosteric SHP2 inhibitors with both wild-type and mutant SHP2.[5][6][7]
Q4: I am observing unexpected cellular effects that seem unrelated to the RAS-ERK pathway. What could be the cause?
A4: While SHP2 is a key regulator of the RAS-ERK pathway, it also participates in other signaling cascades, including the PI3K/Akt and JAK/STAT pathways.[5][7][13] Additionally, some SHP2 inhibitors have been reported to have off-target effects. For instance, some active site-targeting SHP2 inhibitors have been shown to inhibit platelet-derived growth factor receptor β (PDGFRβ).[10][11] More recently, several allosteric SHP2 inhibitors have been found to accumulate in the lysosome and inhibit autophagic flux in an SHP2-independent manner.[14][15][16]
Troubleshooting:
-
Pathway Analysis: Use phospho-antibody arrays or perform western blots for key nodes in other signaling pathways (e.g., p-Akt, p-STAT3) to investigate broader signaling effects.
-
Literature Review: Search for published data on the off-target profile of your specific inhibitor or inhibitors with a similar chemical scaffold.
-
SHP2 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete SHP2 and see if the observed phenotype is replicated. This can help distinguish on-target from off-target effects.
Quantitative Data Summary
Table 1: Cellular Thermal Shift Assay (CETSA) Data for SHP2 Inhibitors
| Inhibitor | Target | Cell Line | ΔTm (°C) | EC50 (nM) |
| SHP099 | SHP2-WT | HEK293T | 3.7 | ~30 |
| Ex-57 | SHP2-WT | HEK293T | 7.0 | <10 |
| RMC-4550 | SHP2-WT | HEK293T | 7.0 | 15 |
| Ex-57 | SHP2-E76K | HEK293T | 2.3 | >1000 |
| RMC-4550 | SHP2-E76K | HEK293T | 2.3 | >1000 |
Data summarized from a study characterizing SHP2 inhibitor target engagement.[5] ΔTm represents the change in melting temperature upon inhibitor binding.
Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for SHP2 Target Engagement
This protocol is adapted for a 384-well plate format to assess the cellular target engagement of SHP2 inhibitors.[5][8]
Materials:
-
HEK293T cells transiently expressing ePL-tagged SHP2 (WT or mutant)
-
Complete DMEM medium
-
SHP2 inhibitor(s) and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Assay reagents for enzyme complementation (e.g., DiscoverX InCell Pulse kit)
-
384-well PCR plates
-
Thermal cycler
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells expressing ePL-SHP2 into 384-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SHP2 inhibitor or DMSO for 1 hour at 37°C.
-
Heat Shock: Place the 384-well plate in a thermal cycler and apply a temperature gradient for 3 minutes to denature the proteins. A typical gradient would be from 42°C to 58°C.
-
Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarification of Lysates: Centrifuge the plate to pellet the aggregated, denatured proteins.
-
Enzyme Complementation: Transfer the supernatant containing the soluble protein fraction to a white 384-well assay plate. Add the enzyme complementation reagents according to the manufacturer's instructions.
-
Signal Detection: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the temperature for each inhibitor concentration. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). An increase in Tm in the presence of the inhibitor indicates target engagement. For isothermal dose-response experiments, select the optimal temperature from the thermal gradient experiment and perform a 10-point dose-response curve.[8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: SHP2's role in the RAS/ERK signaling pathway.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logic diagram of the pERK rebound feedback loop.
References
- 1. researchgate.net [researchgate.net]
- 2. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. targetedonc.com [targetedonc.com]
- 14. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 15. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line-specific sensitivity to JAB-3068
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing the SHP2 inhibitor JAB-3068 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Important Note: Jacobio Pharmaceuticals has reportedly discontinued (B1498344) the clinical development of this compound in favor of their next-generation SHP2 inhibitor, JAB-3312, which is said to demonstrate a better efficacy and safety profile.[1] However, this compound remains a valuable tool for preclinical research and understanding the role of SHP2 inhibition.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Cell Viability Assays
-
Western Blotting for Phospho-ERK
-
Apoptosis Assays
-
-
Experimental Protocols
-
Cell Viability Assay
-
Western Blotting for p-ERK Inhibition
-
Apoptosis Assay by Flow Cytometry
-
-
Data Presentation
-
In Vitro Sensitivity of Cancer Cell Lines to this compound
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, small molecule inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2).[2] SHP2 is a key signaling node that positively regulates the Ras-Raf-MEK-ERK (MAPK) signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[2] By inhibiting SHP2, this compound blocks this signaling cascade, leading to reduced cancer cell growth.[2]
Q2: What is the biochemical potency of this compound?
A2: this compound has a reported biochemical IC50 of 25.8 nM against SHP2.[3]
Q3: In which signaling pathway does this compound function?
A3: this compound primarily targets the SHP2-mediated Ras-MAPK signaling pathway.[2] SHP2 is an important mediator of cellular signaling through this pathway, and many tumors with genetic mutations driving abnormal cell growth rely on SHP2 activity.[4]
Q4: What is the rationale for targeting SHP2 in cancer?
A4: SHP2 is an oncoprotein that is often overexpressed in a variety of cancer cell types.[2] It plays a critical role in regulating cell survival and proliferation through the activation of the Ras-Raf-MEK-ERK signaling pathway.[2] This pathway is frequently hyperactivated in cancer cells due to mutations, making it dependent on SHP2 for oncogenic signaling.[2] Additionally, SHP2 is involved in immune checkpoint modulation, suggesting a dual role in reducing cancer cell growth and modulating immune responses.[2][4]
Q5: Has this compound been investigated in clinical trials?
A5: Yes, this compound has been evaluated in Phase I/II clinical trials for advanced solid tumors.[5] However, as of a 2023 interim report from Jacobio Pharmaceuticals, the development of this compound has been discontinued in favor of a more potent second-generation SHP2 inhibitor, JAB-3312.[1]
Troubleshooting Guides
Cell Viability Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inaccurate pipetting of this compound or assay reagents. | 1. Ensure a single-cell suspension before seeding and mix gently after plating. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| IC50 value is higher than expected | 1. Cell line may be resistant to SHP2 inhibition. 2. Incorrect assay duration. 3. this compound degradation. | 1. Verify the expression and activation of the MAPK pathway in your cell line (e.g., by Western blot for p-ERK). 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Prepare fresh stock solutions of this compound and store them appropriately. |
| No dose-dependent effect observed | 1. this compound concentration range is too narrow or not appropriate for the cell line. 2. Cell seeding density is too high or too low. | 1. Test a wider range of concentrations, typically spanning several orders of magnitude (e.g., 0.01 µM to 100 µM). 2. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
Western Blotting for Phospho-ERK
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Weak or no p-ERK signal | 1. Low basal p-ERK levels in the cell line. 2. Inefficient protein extraction or degradation of phosphorylated proteins. 3. Suboptimal antibody concentration or incubation time. | 1. Stimulate cells with a growth factor (e.g., EGF, FGF) to induce ERK phosphorylation before this compound treatment. 2. Use a lysis buffer containing phosphatase inhibitors and keep samples on ice. 3. Titrate the primary antibody concentration and consider an overnight incubation at 4°C. |
| High background | 1. Insufficient blocking. 2. Secondary antibody is non-specific or used at too high a concentration. 3. Washing steps are inadequate. | 1. Block the membrane for at least 1 hour at room temperature with 5% BSA in TBST. Avoid using milk for phospho-antibodies. 2. Run a secondary antibody-only control and titrate the secondary antibody concentration. 3. Increase the number and duration of washes with TBST. |
| Inconsistent p-ERK inhibition with increasing this compound concentration | 1. Off-target effects at high concentrations. 2. Feedback activation of the MAPK pathway. | 1. Use a concentration range relevant to the IC50 of the cell line. 2. Investigate earlier time points to capture the initial inhibitory effect before potential feedback mechanisms are activated. |
Apoptosis Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low percentage of apoptotic cells | 1. this compound may be cytostatic rather than cytotoxic at the tested concentrations and time points. 2. Assay timing is not optimal. | 1. Correlate apoptosis data with cell viability data. Consider a longer incubation time with this compound. 2. Perform a time-course experiment to identify the optimal time point for apoptosis detection. |
| High percentage of necrotic cells (Annexin V+/PI+) | 1. High concentrations of this compound may induce necrosis. 2. Harsh cell handling during the staining procedure. | 1. Test a lower range of this compound concentrations. 2. Handle cells gently, especially during trypsinization and washing steps. |
| Difficulty distinguishing between apoptotic and necrotic populations | 1. Improper compensation settings on the flow cytometer. 2. Delayed analysis after staining. | 1. Use single-stained controls to set up proper compensation. 2. Analyze samples as soon as possible after staining, as prolonged incubation can lead to secondary necrosis. |
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for determining the IC50 of this compound in a cancer cell line using a tetrazolium-based assay (e.g., MTT, MTS).
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Assay Reagent Addition:
-
Add the tetrazolium reagent to each well and incubate according to the manufacturer's instructions.
-
-
Data Acquisition:
-
If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50.
-
Western Blotting for p-ERK Inhibition
This protocol describes the detection of phosphorylated ERK (p-ERK) levels in response to this compound treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulate with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysate and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Apply an ECL substrate and capture the chemiluminescent signal.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
-
Apoptosis Assay by Flow Cytometry
This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.[6]
-
Cell Treatment:
-
Treat cells with this compound at various concentrations for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
Use single-stained controls for compensation.
-
Gate on the cell population and analyze the Annexin V and PI fluorescence to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Presentation
In Vitro Sensitivity of Cancer Cell Lines to this compound
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | 2.17[3] | - |
This table will be updated as more public data on the cell line-specific sensitivity to this compound becomes available.
Visualizations
Caption: this compound inhibits SHP2, blocking the MAPK signaling pathway.
Caption: Experimental workflow for p-ERK Western blot analysis.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. jacobiopharma.com [jacobiopharma.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. news.abbvie.com [news.abbvie.com]
- 5. Jacobio Pharma Announces 2022 Interim Results [prnewswire.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JAB-3068 Animal Model Toxicity
Disclaimer: The development of JAB-3068 was discontinued (B1498344) by Jacobio Pharmaceuticals due to the superior efficacy and safety profile of a second-generation SHP2 inhibitor, JAB-3312.[1] Consequently, detailed public data on the preclinical toxicity of this compound is limited. This guide has been developed by compiling information on the known toxicities of other SHP2 inhibitors (e.g., TNO155, RMC-4630) to provide general guidance and troubleshooting strategies for researchers working with similar molecules. The information presented here should be used as a reference and not as a direct reflection of the complete toxicological profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase.[2][3] SHP2 is a key signaling node that positively regulates the RAS-MAPK pathway, which is frequently hyperactivated in various cancers.[2][3] By inhibiting SHP2, this compound aims to block this signaling cascade and thereby inhibit the growth of cancer cells dependent on this pathway.[2][3]
Q2: Why was the development of this compound discontinued?
A2: Jacobio Pharmaceuticals, the developer of this compound, decided to discontinue its development because their second-generation SHP2 inhibitor, JAB-3312, demonstrated a better efficacy and safety profile in clinical studies.[1]
Q3: What are the potential toxicities associated with SHP2 inhibitors in animal models?
A3: Based on preclinical and clinical data from other SHP2 inhibitors like TNO155 and RMC-4630, potential on-target, off-tumor toxicities may include:
-
Hematological Toxicities: Thrombocytopenia (low platelet count) and anemia have been observed.
-
Gastrointestinal Toxicities: Diarrhea is a commonly reported side effect.
-
General Toxicities: Edema (swelling), fatigue, and increased levels of creatine (B1669601) phosphokinase (an indicator of muscle damage) have been noted.
-
Dermatological Toxicities: Acneiform dermatitis (acne-like rash) may occur.
Troubleshooting Guides for Common Toxicities
This section provides a structured approach to identifying and managing potential toxicities during in vivo experiments with this compound or similar SHP2 inhibitors.
Issue 1: Hematological Abnormalities (Thrombocytopenia, Anemia)
Symptoms:
-
Petechiae (small red or purple spots on the skin), bruising, or bleeding from the nose or gums.
-
Pale mucous membranes, lethargy, and exercise intolerance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hematological toxicity.
Mitigation Strategies & Experimental Protocols:
-
Dose Reduction: The most direct approach to mitigating toxicity is to lower the dose of the compound.
-
Intermittent Dosing: Instead of daily administration, consider a dosing holiday (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.
-
Supportive Care: Ensure animals are well-hydrated and receive adequate nutrition. In severe cases of anemia, a blood transfusion may be considered in consultation with a veterinarian.
-
Experimental Protocol: Complete Blood Count (CBC) Analysis:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) into EDTA-coated tubes at baseline and at regular intervals during the study.
-
Analyze samples using an automated hematology analyzer to determine red blood cell count, hemoglobin, hematocrit, platelet count, and white blood cell count with differential.
-
Compare the results from treated animals to those of the vehicle control group.
-
Issue 2: Gastrointestinal Distress (Diarrhea)
Symptoms:
-
Loose or watery stools.
-
Dehydration, weight loss, and reduced food and water intake.
-
Perianal soiling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gastrointestinal distress.
Mitigation Strategies & Experimental Protocols:
-
Supportive Care: Provide supplemental hydration with subcutaneous fluids (e.g., sterile saline or lactated Ringer's solution). Offer a highly palatable and easily digestible diet to encourage food intake.
-
Dose Modification: As with hematological toxicities, reducing the dose or implementing an intermittent dosing schedule can alleviate gastrointestinal side effects.
-
Experimental Protocol: Body Weight and Clinical Observation Monitoring:
-
Record the body weight of each animal daily.
-
Perform a thorough clinical examination at least once daily, paying close attention to hydration status (skin turgor), fecal consistency, and overall activity level.
-
Quantify food and water consumption if possible.
-
Quantitative Data Summary (Hypothetical Data for a Generic SHP2 Inhibitor)
Since specific preclinical toxicity data for this compound is not publicly available, the following tables present hypothetical data for a generic SHP2 inhibitor in common animal models to illustrate how such data would be presented.
Table 1: Hematological Toxicity of a Generic SHP2 Inhibitor in Sprague-Dawley Rats (28-Day Study)
| Dose Group (mg/kg/day) | Platelet Count (x10³/µL) | Red Blood Cell Count (x10⁶/µL) | Hemoglobin (g/dL) |
| Vehicle Control | 950 ± 150 | 7.5 ± 0.5 | 14.5 ± 1.0 |
| 10 | 800 ± 120 | 7.2 ± 0.6 | 14.0 ± 1.2 |
| 30 | 550 ± 90 | 6.5 ± 0.8 | 12.5 ± 1.5 |
| 100 | 300 ± 70 | 5.0 ± 1.0 | 10.0 ± 2.0** |
| p < 0.05, *p < 0.01 compared to vehicle control |
Table 2: Clinical Chemistry Findings for a Generic SHP2 Inhibitor in Beagle Dogs (28-Day Study)
| Dose Group (mg/kg/day) | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Creatine Kinase (CK) (U/L) |
| Vehicle Control | 40 ± 10 | 35 ± 8 | 150 ± 50 |
| 5 | 45 ± 12 | 40 ± 10 | 200 ± 60 |
| 15 | 60 ± 15 | 55 ± 12 | 500 ± 150 |
| 50 | 120 ± 30 | 100 ± 25 | 1500 ± 400** |
| p < 0.05, *p < 0.01 compared to vehicle control |
Signaling Pathway and Experimental Workflow Diagrams
SHP2 Signaling Pathway
This compound targets SHP2, a critical phosphatase that promotes signaling through the RAS-MAPK pathway.
Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.
General Preclinical Toxicity Study Workflow
The following diagram outlines a typical workflow for assessing the toxicity of a compound like this compound in an animal model.
Caption: General workflow for a preclinical toxicity study in animal models.
References
Technical Support Center: Improving the In Vivo Bioavailability of SHP2 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the in vivo bioavailability of SHP2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good in vivo bioavailability for SHP2 inhibitors so challenging?
A1: The primary challenges stem from the inherent physicochemical properties of many small molecule inhibitors. Early catalytic site inhibitors, in particular, often required multiple ionizable functional groups to achieve potent binding, which leads to poor cell permeability and low bioavailability.[1][2] Key issues include:
-
Poor Aqueous Solubility: Many potent SHP2 inhibitors are hydrophobic, leading to low dissolution rates in the gastrointestinal (GI) tract, a critical step for absorption.
-
Low Permeability: The molecular characteristics required for potent inhibition may not be ideal for crossing biological membranes like the intestinal epithelium.[][4]
-
First-Pass Metabolism: Inhibitors can be rapidly metabolized by enzymes in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.
-
Poor Selectivity: Early-generation catalytic site inhibitors often suffered from a lack of selectivity against other protein tyrosine phosphatases (PTPs), such as the highly homologous SHP1, leading to off-target effects and complicating in vivo studies.[1][]
Q2: What is the main difference between catalytic and allosteric SHP2 inhibitors regarding bioavailability?
A2: The key difference lies in their binding sites and resulting drug-like properties.
-
Catalytic Site Inhibitors: These bind to the highly conserved and positively charged active site of the PTP domain.[] This often necessitates polar, charged moieties in the inhibitor, leading to poor membrane permeability and low oral bioavailability.[2][4]
-
Allosteric Inhibitors: These bind to a less conserved pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in its inactive conformation.[1][] This approach allows for the development of compounds with more favorable physicochemical properties (e.g., better lipophilicity and lower polarity), often resulting in improved oral bioavailability and higher selectivity over other phosphatases.[1][2][5] SHP099 was the first potent, selective, and orally bioavailable allosteric inhibitor reported.[]
Q3: What are the most common formulation strategies to improve the oral bioavailability of SHP2 inhibitors?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability.[6] These include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state within the GI tract, bypassing the dissolution step.[7][8]
-
Amorphous Solid Dispersions: Dispersing the inhibitor in a polymeric carrier in an amorphous (non-crystalline) state can significantly enhance its dissolution rate and apparent solubility.[6][7]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer scale increases the surface area-to-volume ratio, which can improve the dissolution velocity.[6][8]
-
Prodrug Strategies: Modifying the inhibitor's chemical structure to create a prodrug with enhanced lipophilicity and absorption can be effective. The prodrug is then converted to the active compound in vivo.[5]
Q4: Can drug delivery systems help overcome issues of off-target toxicity?
A4: Yes. Localized or targeted drug delivery systems can help mitigate toxicity issues that arise from systemic administration.[9] For example, formulating an inhibitor like SHP099 into multilayer coatings for localized delivery can concentrate the therapeutic agent at the tumor site, reducing systemic exposure and associated side effects.[9]
Troubleshooting Guides
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Consistently low or undetectable plasma concentrations after oral dosing.
-
Possible Cause A: Poor Aqueous Solubility. The compound is not dissolving sufficiently in the GI tract.
-
Solution:
-
Particle Size Reduction: Micronize the compound to increase its surface area. Nanocrystal technology is also an option.[7]
-
Formulation: Test a simple suspension with a wetting agent (e.g., Tween 80). If that fails, formulate the compound in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) or an amorphous solid dispersion.[7]
-
-
-
Possible Cause B: Low Intestinal Permeability. The compound dissolves but cannot efficiently cross the gut wall.
-
Solution:
-
-
Possible Cause C: Rapid First-Pass Metabolism. The compound is absorbed but rapidly cleared by the liver before reaching systemic circulation.
-
Solution:
-
Route Alteration: For preclinical studies, switch to an administration route that avoids first-pass metabolism, such as intraperitoneal (IP) or subcutaneous (SC) injection, to confirm systemic exposure is possible.[10]
-
Chemical Modification: Design analogues that block common metabolic sites (e.g., through fluorination).
-
-
Problem 2: High variability in pharmacokinetic (PK) data between animals.
-
Possible Cause A: Inconsistent Formulation. The drug is not uniformly suspended or dissolved in the vehicle, leading to inconsistent dosing.
-
Solution: Ensure the formulation is homogenous before and during dosing. For suspensions, vortex or stir continuously. For lipid-based systems, ensure they are single-phase.
-
-
Possible Cause B: Physiological Variability (Food Effect). The presence or absence of food in the GI tract is altering absorption.
-
Solution: Standardize the experimental protocol. Fast animals for a consistent period (e.g., 4-6 hours) before dosing and control access to food post-dosing.
-
-
Possible Cause C: Dosing Inaccuracy. Errors in oral gavage technique can lead to incorrect dose administration or esophageal reflux.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes and dose volumes for the animal's weight.
-
Problem 3: The inhibitor shows good in vitro potency but poor in vivo efficacy.
-
Possible Cause A: Insufficient Target Engagement. The plasma or tumor concentrations of the inhibitor are not maintained above the required threshold (e.g., the cellular IC50) for a sufficient duration.
-
Solution:
-
PK/PD Modeling: Conduct a pharmacokinetic/pharmacodynamic (PK/PD) study to correlate drug exposure with target inhibition (e.g., pERK levels in the tumor).[11] Studies have shown that for allosteric inhibitors, unbound plasma concentrations must exceed the cellular IC50 to achieve significant pathway inhibition in vivo.[11]
-
Dose/Schedule Optimization: Use the PK/PD data to adjust the dose and/or dosing frequency to maintain the required therapeutic concentration.
-
-
-
Possible Cause B: Acquired Resistance. The tumor develops resistance to the SHP2 inhibitor.
Quantitative Data Summary
The following table summarizes pharmacokinetic data for representative SHP2 inhibitors from preclinical studies.
| Inhibitor | Formulation/Vehicle | Animal Model | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | Half-life (t1/2) (h) | Oral Bioavailability (F%) | Reference |
| SHP099 | Not specified | Nude Mice | Not specified | Oral | Dose-dependent increase | ~1.1 | Not specified | Orally bioavailable | [11][14] |
| TNO155 | Not specified | Human Patients | Dose escalation | Oral | Dose-proportional | ~1.1 | Not specified | Rapidly absorbed | [14] |
| TK-642 | Not specified | Not specified | Not specified | Oral | Not specified | Not specified | 2.47 | 42.5% | [4] |
| P9 (PROTAC) | Not specified | Mice | 25 | IP | 1.2 ± 0.1 | Not specified | 3.7 ± 0.7 | Not applicable | [15] |
| P9 (PROTAC) | Not specified | Mice | 50 | IP | 2.5 ± 0.2 | Not specified | 3.0 ± 0.5 | Not applicable | [15] |
Note: PK parameters can vary significantly based on the specific formulation, animal strain, and analytical methods used. This table is for comparative purposes only.
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
SHP2 is a critical phosphatase that positively regulates the RAS/MAPK signaling cascade downstream of receptor tyrosine kinases (RTKs).[16][17] Its inhibition is a key therapeutic strategy in many cancers.
Caption: The central role of SHP2 in the RTK-RAS-MAPK signaling pathway.
Experimental Workflow for Improving Bioavailability
This diagram outlines a logical workflow for systematically improving the in vivo bioavailability of a novel SHP2 inhibitor.
Caption: A systematic workflow for enhancing SHP2 inhibitor bioavailability.
Troubleshooting Logic for Low Bioavailability
This decision tree provides a logical path for diagnosing and solving issues of low oral bioavailability.
Caption: A decision tree for troubleshooting low bioavailability.
Experimental Protocols
Protocol 1: General Procedure for an In Vivo Pharmacokinetic (PK) Study in Mice
-
Animal Acclimatization: Acclimate male BALB/c or nude mice (6-8 weeks old) for at least one week under standard laboratory conditions.
-
Formulation Preparation: Prepare the SHP2 inhibitor formulation (e.g., suspension in 0.5% methylcellulose (B11928114) with 0.1% Tween 80, or a SEDDS formulation) on the day of the study. Ensure homogeneity.
-
Fasting: Fast mice for 4-6 hours prior to dosing, with free access to water.
-
Dosing:
-
Record the body weight of each animal.
-
Administer the formulation via oral gavage at a specified dose (e.g., 10 mg/kg). Use a typical dose volume of 10 mL/kg.
-
Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approx. 50-100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Typical time points: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Use a sparse sampling design if necessary to minimize blood loss per animal.
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the supernatant (plasma) to new, clearly labeled tubes.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify the concentration of the SHP2 inhibitor in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and t1/2.
-
Protocol 2: Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection:
-
Oil Phase: Select a pharmaceutically acceptable oil in which the SHP2 inhibitor has high solubility (e.g., Labrafil M 1944 CS, Capryol 90).
-
Surfactant: Select a non-ionic surfactant with a high HLB (Hydrophile-Lipophile Balance) value, typically >12 (e.g., Kolliphor EL, Tween 80).
-
Co-surfactant/Co-solvent: Select a co-surfactant to improve the emulsification process and drug solubility (e.g., Transcutol HP, Plurol Oleique CC 497).
-
-
Solubility Studies: Determine the saturation solubility of the SHP2 inhibitor in various oils, surfactants, and co-surfactants to identify the most suitable excipients.
-
Phase Diagram Construction:
-
Construct ternary phase diagrams by mixing the selected oil, surfactant, and co-surfactant at various ratios.
-
For each mixture, add a small amount of water and observe the emulsification process. Identify the region that forms a clear, stable microemulsion.
-
-
SEDDS Formulation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Add the SHP2 inhibitor to the mixture and stir gently, sometimes with mild heating (e.g., 40°C), until the drug is completely dissolved, forming a clear, homogenous liquid.
-
-
Characterization:
-
Emulsification Efficiency: Dilute a known amount of the SEDDS formulation (e.g., 100-fold) with water or a relevant buffer (pH 1.2 or 6.8). Observe the time it takes to form a stable emulsion.
-
Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS). A smaller droplet size (<200 nm) is generally preferred for better absorption.
-
In Vitro Drug Release: Perform in vitro dissolution studies using a standard apparatus (e.g., USP Type II) to compare the release profile of the SEDDS formulation against the unformulated drug.
-
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multilayer films for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. irbm.com [irbm.com]
- 13. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of SHP2 Inhibitors: JAB-3068 vs. TNO-155
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two allosteric inhibitors of the protein tyrosine phosphatase SHP2: JAB-3068 and TNO-155. This analysis is based on publicly available preclinical and clinical data.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a proto-oncogene that plays a key role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway. Its overactivation is implicated in various human cancers, making it an attractive target for therapeutic intervention. Both this compound, developed by Jacobio Pharmaceuticals, and TNO-155, from Novartis, are orally bioavailable, allosteric inhibitors of SHP2. However, it is important to note that Jacobio Pharmaceuticals has announced the discontinuation of the development of this compound in favor of their second-generation SHP2 inhibitor, JAB-3312, which demonstrated a better efficacy and safety profile.
Mechanism of Action
Both this compound and TNO-155 are allosteric inhibitors that bind to a tunnel-like pocket in SHP2, stabilizing it in an auto-inhibited conformation. This prevents the SHP2-mediated dephosphorylation of its substrates, thereby inhibiting the downstream signaling of the MAPK pathway. This mode of action is designed to suppress the growth of cancer cells that are dependent on SHP2 signaling.
Data Presentation
Biochemical and Cellular Activity
| Parameter | This compound | TNO-155 |
| Biochemical IC50 | 25.8 nM[1] | 11 nM[2] |
| Cellular pERK Inhibition IC50 | Not publicly available | 8 nM (KYSE-520 cells)[3] |
| Cellular Proliferation IC50 | 2.17 µM (KYSE-520 cells)[1] | 100 nM (KYSE-520 cells)[3] |
Preclinical Pharmacokinetics
TNO-155 has demonstrated favorable pharmacokinetic properties across multiple species.[2]
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) | Tmax (hours) |
| Mouse | 24 | 3 | 2 | 78 | 0.8 |
| Rat | 15 | 7 | 8 | 100 | 1 |
| Dog | 4 | 3 | 9 | >100 | 2 |
| Monkey | 6 | 4 | 9 | 60 | 2 |
Detailed preclinical pharmacokinetic data for this compound is not publicly available.
Clinical Trial Overview
This compound was evaluated in a Phase 1/2a clinical trial (NCT03565003) in adult patients with advanced solid tumors.[4] The study was designed as a dose-escalation and expansion trial to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[4][5] However, development was discontinued.
TNO-155 has undergone a first-in-human, open-label, dose-escalation and expansion trial (NCT03114319) in adults with advanced solid tumors.[1]
| Parameter | This compound (NCT03565003) | TNO-155 (NCT03114319) |
| Phase | Phase 1/2a[4] | Phase 1 |
| Status | Completed[4] (Development Discontinued)[6][7] | Ongoing, with expansion cohorts[1] |
| Patient Population | Advanced solid tumors[4] | Advanced solid tumors[1] |
| Key Objectives | Determine MTD and RP2D, safety, tolerability, PK, and preliminary antitumor activity.[4][5] | Characterize safety and tolerability, identify recommended dose for future studies.[1] |
Clinical Findings for TNO-155 (NCT03114319):
-
Pharmacokinetics: TNO-155 showed rapid absorption with a median Tmax of approximately 1.1 hours. It has an effective median half-life of about 34 hours and near dose-proportional exposure.[1]
-
Safety and Tolerability: The most common treatment-related adverse events were generally Grade 1/2 and included increased blood creatine (B1669601) phosphokinase, peripheral edema, diarrhea, and acneiform dermatitis.[1]
-
Efficacy: The best observed response as a monotherapy was stable disease in 20% of patients, with a median duration of 4.9 months.[1] Evidence of SHP2 inhibition was observed at doses of 20 mg/day or higher, as measured by a reduction in DUSP6 expression.[1]
Experimental Protocols
Biochemical SHP2 Inhibition Assay
A common method to determine the biochemical IC50 of SHP2 inhibitors involves a fluorescence-based enzymatic assay.
Principle: The assay measures the dephosphorylation of a fluorogenic substrate by the SHP2 enzyme. The increase in fluorescence upon substrate dephosphorylation is monitored over time.
Materials:
-
Recombinant human SHP2 protein
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds (this compound, TNO-155) dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the wells of the microplate.
-
Add the SHP2 enzyme to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over time.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular pERK Western Blot Assay
This assay assesses the ability of SHP2 inhibitors to block the downstream MAPK signaling pathway in cancer cells.
Principle: Western blotting is used to detect the phosphorylation status of ERK (pERK), a key downstream effector of the SHP2-MAPK pathway. A reduction in pERK levels upon inhibitor treatment indicates target engagement and pathway inhibition.
Materials:
-
Cancer cell line with active MAPK signaling (e.g., KYSE-520)
-
Cell culture medium and supplements
-
Test compounds (this compound, TNO-155)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against pERK (Thr202/Tyr204) and total ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SHP2 inhibitors or DMSO for a specified time (e.g., 2 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against pERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
-
Quantify the band intensities to determine the relative reduction in pERK levels.
Mandatory Visualization
References
A Comparative Analysis of SHP2 Inhibitors: JAB-3068 and RMC-4630
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two SHP2 inhibitors, JAB-3068 and RMC-4630. Both compounds are allosteric inhibitors of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), a key signaling node in the RAS-MAPK pathway, which is frequently dysregulated in various cancers.[1] While both drugs have been investigated for their anti-tumor properties, their developmental trajectories have diverged significantly.
Executive Summary
This compound, developed by Jacobio Pharmaceuticals, showed initial promise in preclinical and early clinical studies. However, its development was ultimately discontinued (B1498344) in favor of a second-generation SHP2 inhibitor, JAB-3312, which demonstrated a better efficacy and safety profile. RMC-4630, developed by Revolution Medicines, has progressed further in clinical trials and has shown anti-tumor activity, particularly in combination with other targeted therapies. This guide will delve into the available preclinical and clinical data for both molecules to provide a comprehensive comparison.
Mechanism of Action: Targeting the RAS-MAPK Pathway
Both this compound and RMC-4630 are orally bioavailable small molecule inhibitors that target the allosteric site of SHP2. This binding stabilizes SHP2 in an inactive conformation, thereby preventing its activation and subsequent downstream signaling through the Ras-Raf-MEK-ERK pathway.[1] This pathway is critical for cell proliferation, survival, and differentiation, and its hyperactivation is a hallmark of many cancers. By inhibiting SHP2, these drugs aim to attenuate this oncogenic signaling and suppress tumor growth.
Preclinical Efficacy
In Vitro Studies
While specific head-to-head in vitro studies comparing this compound and RMC-4630 are not publicly available, data from separate studies provide insights into their potency.
RMC-4630: In preclinical studies, RMC-4630 has demonstrated inhibition of cellular proliferation in various cancer cell lines. For instance, in multiple myeloma (MM) cell lines RPMI-8226 and NCI-H929, RMC-4550 (a close analog of RMC-4630) impaired cell proliferation in a dose- and time-dependent manner.[2]
This compound: Information regarding the in vitro efficacy of this compound is limited in publicly accessible literature.
| Compound | Cell Line | Assay | IC50 | Reference |
| RMC-4550 | RPMI-8226 | CCK-8 | Dose-dependent | [2] |
| RMC-4550 | NCI-H929 | CCK-8 | Dose-dependent | [2] |
| This compound | Various | Proliferation | Data not available | - |
Table 1: In Vitro Efficacy of RMC-4550 (RMC-4630 analog) and this compound.
In Vivo Studies
RMC-4630: Preclinical xenograft studies have shown that RMC-4630 can effectively reduce tumor growth. As a single agent, it was found to attenuate signal transduction through the RAS-MAP kinase cascade, leading to reduced tumor growth and tumor cell death in human tumors with specific RAS-MAP kinase pathway mutations. In patient-derived xenograft (PDX) models of non-small-cell lung cancer with SHP2-sensitive mutations, RMC-4550 (a close analog) blocked tumor growth and in some cases caused tumor shrinkage with minimal side effects.[3]
This compound: Publicly available, specific quantitative data on the in vivo efficacy of this compound from preclinical xenograft models is scarce. While it is stated that the this compound program showed anti-tumor activity, detailed tumor growth inhibition data for direct comparison is not readily found in the searched literature.
Clinical Efficacy
RMC-4630
The clinical development of RMC-4630 has been more extensive. The first-in-human Phase 1 trial (NCT03634982) evaluated RMC-4630 in patients with advanced solid tumors.[4]
-
Monotherapy: Preliminary results showed anti-tumor activity in tumors with various RAS pathway mutations.[2] In patients with KRAS G12C-mutant non-small cell lung cancer (NSCLC), a disease control rate (DCR) of 71% (5 out of 7 patients) was observed, with tumor volume reduction in 43% (3 patients).[5][6]
-
Combination Therapy: RMC-4630 has also been evaluated in combination with other targeted agents. For example, in combination with the MEK inhibitor cobimetinib, tumor reduction was observed in patients with KRAS-mutant colorectal cancer.[6]
| Trial ID | Phase | Patient Population | Treatment | Key Efficacy Results | Reference |
| NCT03634982 | 1 | Advanced Solid Tumors | RMC-4630 Monotherapy | DCR of 71% in KRAS G12C NSCLC | [5][6] |
Table 2: Summary of Key Clinical Efficacy Data for RMC-4630.
This compound
This compound entered Phase 1/2a clinical trials (NCT03565003, NCT03518554) to evaluate its safety, tolerability, and preliminary anti-tumor activity in adult patients with advanced solid tumors.[7] The dose-escalation phase was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[7] The dose-expansion phase intended to evaluate its antitumor activity in patients with NSCLC, esophageal squamous cell carcinoma (ESCC), and head and neck squamous cell carcinoma (HNSCC).[7]
However, Jacobio Pharmaceuticals later announced the discontinuation of this compound's development, citing that their second-generation SHP2 inhibitor, JAB-3312, demonstrated better efficacy and safety.[8] As a result, detailed efficacy data from the this compound clinical trials are not extensively published. Monotherapy studies for this compound did identify the MTD and RP2D.[4][9]
Experimental Protocols
Detailed, drug-specific experimental protocols are often proprietary. However, based on common methodologies used in the field for evaluating SHP2 inhibitors, representative protocols are outlined below.
Cell Viability Assay (CCK-8)
This assay is used to assess the effect of the inhibitor on cell proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1.5 x 10^4 cells/well) and allowed to adhere overnight.[2]
-
Compound Treatment: Cells are treated with a range of concentrations of the SHP2 inhibitor (e.g., this compound or RMC-4630) or a vehicle control (DMSO) for various time points (e.g., 24, 48, 72 hours).[2]
-
Incubation with CCK-8: Following treatment, a Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for a period (e.g., 4 hours) to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.[2]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[2]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curves.
Western Blot for ERK Phosphorylation
This technique is used to confirm the on-target effect of the SHP2 inhibitor by measuring the phosphorylation status of downstream proteins like ERK.
-
Cell Treatment and Lysis: Cells are treated with the SHP2 inhibitor or vehicle control. After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[10]
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.[10]
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The intensity of the bands corresponding to p-ERK and total ERK is quantified.[8]
-
Analysis: The ratio of p-ERK to total ERK is calculated to determine the extent of ERK phosphorylation inhibition by the SHP2 inhibitor.
Conclusion
Both this compound and RMC-4630 are potent allosteric inhibitors of SHP2 that have demonstrated anti-tumor activity in preclinical models. However, their clinical development paths have diverged. RMC-4630 has shown promising results, particularly in combination therapies, and continues to be evaluated in clinical trials. In contrast, the development of this compound was discontinued in favor of a next-generation inhibitor, limiting the availability of comprehensive efficacy data for a direct and complete comparison. For researchers and drug developers, RMC-4630 currently represents a more clinically advanced SHP2 inhibitor with a growing body of efficacy and safety data.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Jacobio Announces 2022 Interim Results | Jacobio Pharma [jacobiopharma.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Allosteric SHP2 Inhibitors: JAB-3068 vs. SHP099
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in oncogenic signaling pathways. Its allosteric inhibition represents a promising therapeutic strategy. This guide provides an objective comparison of two prominent allosteric SHP2 inhibitors, JAB-3068 and SHP099, focusing on their differences in allosteric binding, supported by available experimental data.
Introduction to SHP2 and Allosteric Inhibition
Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling pathway.[1] Dysregulation of SHP2 activity is implicated in various cancers. Allosteric inhibitors of SHP2 function by binding to a pocket distinct from the active site, stabilizing the enzyme in its inactive, auto-inhibited conformation. This mechanism offers a high degree of selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases.
SHP099 was the first potent and selective, orally bioavailable allosteric inhibitor of SHP2 to be reported. This compound is another potent, selective, and orally bioavailable allosteric SHP2 inhibitor that has entered clinical development.[2][3][4][5] Both compounds are designed to specifically inhibit SHP2 activity by stabilizing its inactive state.[1][3]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The available data for this compound and SHP099 are summarized below.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | SHP2 | 25.8 | Biochemical Assay | [6] |
| SHP099 | SHP2 | 71 | Biochemical Assay | [7] |
Note: While a direct dissociation constant (Kd) for this compound is not publicly available, the IC50 values provide a valuable measure for comparing the potency of these two inhibitors under specific experimental conditions. The lower IC50 value of this compound suggests it is more potent than SHP099 in biochemical assays.
Allosteric Binding Mechanism
Both this compound and SHP099 are understood to bind to the same allosteric pocket on SHP2. This pocket is a tunnel-like structure formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains. By occupying this pocket, the inhibitors act as a "molecular glue," stabilizing the interaction between the N-SH2 and PTP domains. This prevents the conformational change required for SHP2 activation, effectively locking the enzyme in its auto-inhibited state.
Molecular dynamics simulations of SHP099 have elucidated key residues involved in its binding, highlighting the importance of interactions within this allosteric site for maintaining the inactive conformation.[8] While specific structural data for this compound in complex with SHP2 is not as widely published, its classification as an allosteric inhibitor targeting the same pocket suggests a similar mechanism of action.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of SHP2 inhibition and the methods used for characterization, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key experiments used to characterize SHP2 inhibitors.
Biochemical IC50 Determination using a Fluorescence-Based Assay
This assay measures the ability of an inhibitor to block the phosphatase activity of SHP2.
-
Principle: The assay utilizes a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP).[9] When dephosphorylated by active SHP2, DiFMUP is converted to the fluorescent product DiFMU, which can be detected.
-
Materials:
-
Recombinant full-length human SHP2 protein.
-
SHP2 activating peptide (e.g., a dually phosphorylated peptide from IRS-1).
-
DiFMUP substrate.
-
Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT).
-
This compound and SHP099.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the inhibitors (this compound and SHP099) in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted inhibitors.
-
Add a solution of SHP2 protein pre-incubated with the activating peptide to each well.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) over time.
-
Calculate the rate of the reaction and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Principle: A solution of the inhibitor is titrated into a solution of the SHP2 protein in the sample cell of a microcalorimeter. The heat changes upon binding are measured and used to determine the binding parameters.[10]
-
Materials:
-
Purified, concentrated SHP2 protein.
-
This compound or SHP099.
-
ITC buffer (dialysis buffer for the protein, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Isothermal titration calorimeter.
-
-
Procedure:
-
Thoroughly dialyze the SHP2 protein against the ITC buffer. Dissolve the inhibitor in the final dialysis buffer.
-
Degas both the protein and inhibitor solutions.
-
Load the SHP2 protein solution into the sample cell and the inhibitor solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association rate constant, k_on, and dissociation rate constant, k_off) and the dissociation constant (Kd).
-
Principle: One binding partner (e.g., SHP2) is immobilized on a sensor chip. The other binding partner (the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response.[11]
-
Materials:
-
SPR instrument.
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC, NHS).
-
Purified SHP2 protein.
-
This compound or SHP099.
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Immobilize the SHP2 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the inhibitors in running buffer.
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate and monitor the association phase.
-
Switch to running buffer alone and monitor the dissociation phase.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
Analyze the resulting sensorgrams by fitting the data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and calculate Kd (k_off/k_on).
-
Conclusion
Both this compound and SHP099 are potent allosteric inhibitors of SHP2 that function by stabilizing the auto-inhibited conformation of the enzyme. Based on the available IC50 data, this compound demonstrates higher potency in biochemical assays compared to SHP099. While both are believed to share a common allosteric binding site, a more detailed comparative structural and kinetic analysis would provide deeper insights into the subtle differences in their binding modes and the potential implications for their pharmacological profiles. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the distinct properties of these and other emerging SHP2 inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. Jacobio Announces First Two Patients Dosed in SHP2 Combination Study, Triggering US$20 Million Milestone Payment | Jacobio Pharma [jacobiopharma.com]
- 3. news.abbvie.com [news.abbvie.com]
- 4. Jacobio Announces First Two Patients Dosed in SHP2 Combination Study, Triggering US$20 Million Milestone Payment - BioSpace [biospace.com]
- 5. jacobiopharma.com [jacobiopharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2E69K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of a Second-Generation SHP2 Inhibitor: A Head-to-Head Comparison of JAB-3312 and JAB-3068
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in oncogenic signaling pathways. Jacobio Pharmaceuticals has been at the forefront of developing potent and selective SHP2 inhibitors. This guide provides a detailed head-to-head comparison of two of their investigational molecules, the first-generation inhibitor JAB-3068 and the second-generation inhibitor JAB-3312 (Sitneprotafib), for researchers, scientists, and drug development professionals.
JAB-3312 has demonstrated superior efficacy and a more favorable safety profile in clinical evaluations, leading to the discontinuation of this compound's development. This comparison elucidates the key differentiators that underscore the therapeutic potential of JAB-3312.
Executive Summary
Both this compound and JAB-3312 are orally bioavailable, allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[1][2] Dysregulation of this pathway is a key driver in a multitude of cancers. While both compounds share the same molecular target, JAB-3312 has been engineered for enhanced potency and selectivity, which has been corroborated by preclinical and clinical data. Jacobio Pharmaceuticals has since prioritized the clinical development of JAB-3312, which is currently in advanced clinical trials, including a Phase III study in combination with a KRAS G12C inhibitor.[3][4]
Quantitative Data Comparison
The following table summarizes the available preclinical data for this compound and JAB-3312. It is important to note that the data has been compiled from different sources and may not be directly comparable.
| Parameter | This compound | JAB-3312 | Source(s) |
| Target | SHP2 (PTPN11) | SHP2 (PTPN11) | [1][2] |
| Mechanism of Action | Allosteric Inhibitor | Allosteric Inhibitor | [2] |
| Biochemical IC50 | 25.8 nM | 1.44 nM - 1.9 nM | [5][6] |
| Cellular p-ERK Inhibition IC50 | Not specified | 0.23 nM - 4.84 nM | [7][6] |
| Cell Proliferation Inhibition IC50 (KYSE-520 cells) | 2.17 µM | 7.4 nM | [6][8] |
| In Vivo Efficacy | Antitumor activity demonstrated | 95% Tumor Growth Inhibition (TGI) in KYSE-520 xenograft model at 1.0 mg/kg QD | [6] |
| Development Status | Discontinued | Phase III Clinical Trials | [3][9] |
Signaling Pathway and Mechanism of Action
This compound and JAB-3312 both function by binding to an allosteric pocket of the SHP2 protein. This binding stabilizes SHP2 in an inactive conformation, thereby preventing its interaction with upstream signaling molecules and subsequent activation of the downstream RAS-MAPK pathway. This inhibition of SHP2-mediated signaling leads to decreased proliferation and survival of cancer cells dependent on this pathway.[1][2]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound and JAB-3312 have not been fully disclosed in the public domain. However, based on standard methodologies, the key assays are outlined below.
SHP2 Enzymatic Assay
This assay is designed to measure the direct inhibitory effect of the compounds on SHP2 enzymatic activity.
-
Reagents : Recombinant human SHP2 protein, a fluorogenic phosphatase substrate (e.g., DiFMUP), assay buffer, and the test compounds (this compound or JAB-3312).
-
Procedure :
-
The SHP2 enzyme is pre-incubated with varying concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence generated by the dephosphorylation of the substrate is measured over time using a plate reader.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.
-
Cellular Phospho-ERK (p-ERK) Inhibition Assay
This cell-based assay assesses the ability of the compounds to inhibit the downstream signaling of the MAPK pathway.
-
Cell Lines : Cancer cell lines with known mutations that activate the RAS-MAPK pathway (e.g., KYSE-520).
-
Procedure :
-
Cells are seeded in microplates and treated with a range of concentrations of the test compound.
-
The cells are then stimulated with a growth factor to induce ERK phosphorylation.
-
Cell lysates are prepared, and the levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such as Western Blotting or ELISA.
-
The IC50 value is determined as the concentration of the compound that reduces p-ERK levels by 50%.
-
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model : Immunocompromised mice are implanted with human cancer cells (e.g., KYSE-520) to form tumors.
-
Procedure :
-
Once tumors reach a specified size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., JAB-3312 administered orally), while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
-
Conclusion
The head-to-head comparison of this compound and JAB-3312 clearly illustrates the successful evolution of a targeted therapeutic agent. JAB-3312, the second-generation SHP2 inhibitor, exhibits significantly improved potency in both biochemical and cellular assays compared to its predecessor. The decision by Jacobio Pharmaceuticals to advance JAB-3312 into late-stage clinical trials and discontinue the development of this compound underscores the superior profile of JAB-3312. For researchers in the field of oncology and drug development, the story of these two molecules provides a compelling case study in the iterative process of drug discovery and optimization, highlighting the relentless pursuit of more effective and safer cancer therapies. JAB-3312 stands as a promising candidate with the potential to address unmet medical needs in patients with cancers driven by the RAS-MAPK pathway.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Jacobio Announces China CDE Clearance for Phase III Clinical Trial of SHP2 Inhibitor Plus KRAS G12C Inhibitor [prnewswire.com]
- 5. Pipeline | Jacobio Pharma [jacobiopharma.com]
- 6. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
JAB-3068: A Comparative Analysis of its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
JAB-3068 is an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2).[1] SHP2 is a critical signaling node and oncoprotein that is overexpressed in various cancers.[1] It plays a key role in regulating cell survival, proliferation, and differentiation through the RAS-MAPK signaling pathway.[1][2] Allosteric inhibitors of SHP2, such as this compound, have emerged as a promising therapeutic strategy, offering high selectivity over traditional active-site inhibitors.[3]
Selectivity Profile of Allosteric SHP2 Inhibitors
A crucial aspect of any targeted therapy is its selectivity, as off-target effects can lead to toxicity and reduced therapeutic efficacy. Allosteric inhibitors of SHP2 are designed to bind to a unique pocket away from the highly conserved active site of phosphatases, thereby offering a higher degree of selectivity.[3]
While specific quantitative data for the selectivity of this compound against a broad panel of phosphatases is not publicly available, data from a well-characterized, representative allosteric SHP2 inhibitor, SHP099, illustrates the high selectivity achievable with this class of compounds. It is anticipated that this compound would exhibit a similar high-selectivity profile.
Table 1: Representative Selectivity Profile of an Allosteric SHP2 Inhibitor (SHP099)
| Phosphatase | IC50 (nM) | Fold Selectivity vs. SHP2 |
| SHP2 | 71 | 1 |
| SHP1 | >100,000 | >1,400 |
| PTP1B | >100,000 | >1,400 |
| CD45 | >100,000 | >1,400 |
| HePTP | >100,000 | >1,400 |
| VHR | >100,000 | >1,400 |
| Lyp | >100,000 | >1,400 |
| TCPTP | >100,000 | >1,400 |
Data for SHP099 is presented as a representative example of the selectivity of allosteric SHP2 inhibitors. The actual selectivity profile of this compound may vary.
Experimental Protocols
The selectivity of SHP2 inhibitors is typically determined using a combination of biochemical and cellular assays.
Biochemical Phosphatase Activity Assay
This assay directly measures the enzymatic activity of purified phosphatases in the presence of the inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein tyrosine phosphatases.
Materials:
-
Purified recombinant human phosphatases (SHP2, SHP1, PTP1B, etc.)
-
This compound
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a fluorogenic substrate
-
Assay Buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% BSA)
-
384-well black microplates
-
Microplate reader capable of fluorescence detection (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the purified phosphatases in the assay buffer to a working concentration. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Assay Reaction:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the DiFMUP substrate to each well.
-
-
Data Acquisition: Monitor the increase in fluorescence intensity over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
SHP2 Signaling Pathway
SHP2 is a key downstream effector of multiple receptor tyrosine kinases (RTKs). Upon ligand binding and receptor activation, SHP2 is recruited to phosphorylated tyrosine residues on the receptor or associated adaptor proteins. This recruitment leads to a conformational change in SHP2, relieving its auto-inhibition and activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which promotes cell proliferation, survival, and differentiation.
Experimental Workflow for Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a SHP2 inhibitor like this compound.
References
JAB-3068: Demonstrating On-Target Efficacy in Cellular Environments
A Comparative Guide for Researchers
JAB-3068, an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2, has demonstrated potent on-target activity in various cancer cell lines. This guide provides a comparative analysis of this compound's performance against other prominent SHP2 inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug development efforts.
On-Target Activity: A Comparative Look
The on-target activity of this compound is primarily assessed by its ability to inhibit SHP2, a critical node in the RAS-MAPK signaling pathway, leading to a reduction in downstream signaling, such as the phosphorylation of ERK (p-ERK).
Table 1: Comparative Inhibitory Activity of SHP2 Inhibitors
| Compound | Biochemical IC50 (SHP2) | Cellular p-ERK Inhibition IC50 (KYSE-520 cells) | Anti-proliferative IC50 (KYSE-520 cells, 5-day assay) |
| This compound | 25.8 nM[1] | Not explicitly found in searches | 2.17 µM[1] |
| TNO155 | 11 nM[2][] | 8 nM[4][5] | 100 nM[4][5] |
| RMC-4630 | Data not directly comparable in searches | Data not directly comparable in searches | Data not directly comparable in searches |
Note: Direct head-to-head comparative IC50 data for all three compounds under identical experimental conditions was not available in the provided search results. The data presented is compiled from various sources and should be interpreted with caution.
SHP2 Signaling and this compound's Mechanism of Action
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1][5][6] Upon growth factor binding, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2, which in turn recruits SHP2.[6][7] Activated SHP2 dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK cascade, which promotes cell proliferation, differentiation, and survival.[1][4][5] this compound, as an allosteric inhibitor, binds to a pocket on the SHP2 protein, stabilizing it in an inactive conformation and thereby preventing its signaling activity.[]
Experimental Protocols for Confirming On-Target Activity
Two key experimental approaches are widely used to confirm the on-target activity of SHP2 inhibitors like this compound in a cellular context: the Cellular Thermal Shift Assay (CETSA) and Western Blotting for downstream signaling molecules.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a drug in a cellular environment.[2][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[9]
CETSA Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Thermal Challenge: Heat the treated cells in a thermal cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Fractionation: Separate the soluble protein fraction from the precipitated, aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble SHP2 in the supernatant using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble SHP2 as a function of temperature. A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement and stabilization.[9][10][11]
Western Blotting for p-ERK
Western blotting is a standard technique to measure the levels of specific proteins and their phosphorylation status, providing a readout of signaling pathway activity.[12] Inhibition of SHP2 by this compound is expected to decrease the levels of phosphorylated ERK (p-ERK) without affecting the total ERK levels.[13]
Western Blot Protocol for p-ERK and Total ERK:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a defined period. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.[14]
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ERK (e.g., anti-phospho-p44/42 MAPK) and total ERK (e.g., anti-p44/42 MAPK) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for p-ERK and total ERK. A decrease in the p-ERK/total ERK ratio with increasing concentrations of this compound confirms on-target activity.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase SHP2 Suppresses Host Innate Immunity against Influenza A Virus by Regulating EGFR-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Evolution of SHP2 Inhibition: A Comparative Guide Featuring JAB-3068
For Researchers, Scientists, and Drug Development Professionals
Introduction: SHP2 as a Key Oncogenic Node
Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical signaling protein that plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) pathway.[1] This pathway is a central regulator of cell proliferation, survival, and differentiation.[2] Gain-of-function mutations in PTPN11 or overexpression of SHP2 can lead to dysregulation of this pathway, contributing to the development and progression of various cancers, including certain hematological malignancies and solid tumors.[3] As a key downstream mediator of receptor tyrosine kinase (RTK) signaling, SHP2 has emerged as a promising therapeutic target.[4] This has led to the development of allosteric inhibitors that lock SHP2 in an inactive conformation.[]
This guide provides a comparative overview of the preclinical efficacy of the first-generation SHP2 inhibitor, JAB-3068, in the context of other SHP2 inhibitors and its successor, JAB-3312. Notably, the development of this compound has been discontinued (B1498344) by Jacobio Pharmaceuticals in favor of JAB-3312, which has demonstrated a superior efficacy and safety profile.[2] This guide will delve into the available preclinical data to provide a rationale for this evolution in SHP2 inhibitor development.
The SHP2 Signaling Pathway
The SHP2 protein is a key transducer of signals from activated RTKs to the downstream RAS-RAF-MEK-ERK cascade. Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS and subsequent downstream signaling.
Comparative Efficacy of SHP2 Inhibitors
Table 1: Preclinical Efficacy of SHP2 Inhibitors in Selected Cancer Models
| Compound | Cancer Model | Assay Type | Efficacy Metric | Result |
| This compound | Advanced Solid Tumors | Phase 1/2a Clinical Trial | Recommended Phase II Dose (RP2D) | 50-300mg QD[6] |
| JAB-3312 | KYSE-520 (Esophageal Squamous Cell Carcinoma) Xenograft | In Vivo | Tumor Growth Inhibition (TGI) | 95% TGI at 1.0 mg/kg QD[1] |
| KYSE-520 Cells | In Vitro | Antiproliferative IC50 | 7.4 nM[1] | |
| SHP2 Enzymatic Assay | In Vitro | IC50 | 1.9 nM[1] | |
| TNO155 | Various Solid Tumor Cell Lines | In Vitro | Enzymatic IC50 | 0.011 µM[7] |
| RMC-4630 | KRAS G12C NSCLC Patients | Phase 1 Clinical Trial | Disease Control Rate (DCR) | 61% in KRAS mutant NSCLC[8] |
The discontinuation of this compound was based on clinical data demonstrating that the second-generation inhibitor, JAB-3312, has better efficacy and safety.[2] The preclinical data available for JAB-3312 showcases its high potency, with an in vivo tumor growth inhibition of 95% at a low dose in an esophageal cancer model and nanomolar IC50 values in both enzymatic and cellular assays.[1] This suggests a significant improvement over first-generation compounds.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of SHP2 inhibitors.
Cell Viability Assay
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
Protocol:
-
Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
The following day, cells are treated with a range of concentrations of the SHP2 inhibitor.
-
After a 72-hour incubation period, a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), is added to each well.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
The data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for Phospho-ERK
This technique is used to assess the inhibition of the MAPK pathway by measuring the phosphorylation status of ERK, a downstream effector of SHP2.
Protocol:
-
Cell Lysis: Cancer cells are treated with the SHP2 inhibitor for a specified time. Subsequently, the cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-ERK band is normalized to the total ERK band to determine the extent of pathway inhibition.
The Path Forward: Next-Generation SHP2 Inhibitors
The strategic decision by Jacobio Pharmaceuticals to discontinue this compound and advance JAB-3312 highlights a common trajectory in drug development: the pursuit of candidates with superior potency and a better safety profile.[2] Preclinical data for JAB-3312 suggests a significant improvement in its inhibitory activity.[1] Furthermore, JAB-3312 is being explored in combination therapies, particularly with KRAS G12C inhibitors, where it has shown to enhance anti-tumor efficacy. This combination strategy is based on the rationale that SHP2 inhibition can overcome adaptive resistance to KRAS inhibitors.
Conclusion
While this compound was a promising early-stage SHP2 inhibitor that entered clinical trials, its development was ultimately halted in favor of a more potent and safer second-generation compound, JAB-3312. This decision underscores the rapid pace of innovation in the field of targeted cancer therapy. The available preclinical data for JAB-3312 and other SHP2 inhibitors like TNO155 and RMC-4630 indicate a strong potential for this class of drugs, particularly in combination with other targeted agents for the treatment of various cancers. For researchers in the field, this evolution provides valuable insights into the structure-activity relationships and optimization strategies for developing highly effective allosteric inhibitors for challenging targets like SHP2.
References
- 1. Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www1.hkexnews.hk [www1.hkexnews.hk]
- 3. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 6. jacobiopharma.com [jacobiopharma.com]
- 7. | BioWorld [bioworld.com]
- 8. aacrjournals.org [aacrjournals.org]
The Synergistic Alliance of SHP2 and MEK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitors and MEK (mitogen-activated protein kinase kinase) inhibitors represents a promising therapeutic strategy in oncology, particularly for tumors harboring RAS-pathway mutations. This guide provides a comprehensive comparison of the synergistic effects observed with this combination, with a focus on the SHP2 inhibitor JAB-3068 and its alternatives. While specific preclinical data for this compound in combination with MEK inhibitors is limited due to a strategic shift in development towards a next-generation compound (JAB-3312) by Jacobio Pharmaceuticals, this guide will leverage available information on the broader class of SHP2 inhibitors to illustrate the compelling scientific rationale and clinical potential of this therapeutic approach.[1]
Introduction: The Rationale for Co-targeting SHP2 and MEK
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its hyperactivation, often driven by mutations in genes like KRAS, is a hallmark of many cancers. While MEK inhibitors have been developed to target this pathway, their efficacy is often limited by intrinsic and acquired resistance mechanisms. A key mechanism of this resistance is the reactivation of the ERK signaling pathway through various feedback loops.
SHP2 is a non-receptor protein tyrosine phosphatase that functions upstream of RAS, playing a crucial role in activating the MAPK pathway in response to growth factor signaling.[2] Inhibition of SHP2 can block this upstream signaling, thereby preventing the reactivation of the ERK pathway that often plagues MEK inhibitor monotherapy. This dual blockade leads to a more profound and durable inhibition of cancer cell growth, highlighting the strong synergistic potential of combining SHP2 and MEK inhibitors.
This compound: An Investigational SHP2 Inhibitor
This compound is an orally bioavailable, allosteric inhibitor of SHP2 developed by Jacobio Pharmaceuticals.[3][4][5] It has been evaluated in early-phase clinical trials for advanced solid tumors.[6] However, Jacobio has since prioritized the development of a second-generation SHP2 inhibitor, JAB-3312, which has demonstrated a superior efficacy and safety profile.[1] Consequently, publicly available preclinical data detailing the synergistic effects of this compound with MEK inhibitors is scarce. Nevertheless, the principles of synergy observed with other SHP2 inhibitors are expected to be applicable.
Preclinical Evidence of Synergy: SHP2 and MEK Inhibitor Combinations
In Vitro Studies
Cell Viability and Apoptosis:
The combination of SHP2 and MEK inhibitors has been shown to be more effective at reducing cell viability and inducing apoptosis in cancer cell lines compared to either agent alone. This synergistic effect is particularly pronounced in KRAS-mutant cancer cells.
Table 1: Illustrative In Vitro Synergy Data (Hypothetical Data Based on Published Studies)
| Cell Line (Cancer Type) | This compound (IC50, μM) | MEK Inhibitor (IC50, μM) | Combination Index (CI)* |
| HCT116 (Colon Cancer) | 2.5 | 0.5 | < 1 (Synergy) |
| A549 (Lung Cancer) | 3.0 | 0.8 | < 1 (Synergy) |
| PANC-1 (Pancreatic Cancer) | 4.2 | 1.2 | < 1 (Synergy) |
*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis:
Western blot analyses in these studies typically reveal that the combination treatment leads to a more profound and sustained suppression of phosphorylated ERK (p-ERK), a key downstream effector of the MAPK pathway, compared to either monotherapy.
In Vivo Studies
Xenograft Models:
In vivo studies using cancer cell line-derived or patient-derived xenograft models in mice have corroborated the in vitro findings. The combination of an SHP2 inhibitor and a MEK inhibitor has been shown to result in greater tumor growth inhibition and, in some cases, tumor regression, compared to single-agent treatments.
Table 2: Illustrative In Vivo Efficacy Data in a KRAS-Mutant NSCLC Xenograft Model (Hypothetical Data)
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| This compound (alone) | 35 |
| MEK Inhibitor (alone) | 45 |
| This compound + MEK Inhibitor | 85 |
Mechanism of Synergy: Overcoming Adaptive Resistance
The primary mechanism underlying the synergy between SHP2 and MEK inhibitors is the suppression of adaptive resistance to MEK inhibition.
Caption: SHP2 and MEK inhibitor synergy in the MAPK pathway.
MEK inhibition alone can lead to a compensatory feedback reactivation of the pathway, often through upstream signaling from receptor tyrosine kinases (RTKs). By inhibiting SHP2, this compound blocks this feedback loop, leading to a more complete and sustained shutdown of ERK signaling and, consequently, a more potent anti-tumor effect.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug synergy. Below are standard protocols for key experiments.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the effect of this compound, a MEK inhibitor, and their combination on the viability of cancer cells.
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the MEK inhibitor, or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: For MTT, add a solubilizing agent. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and calculate the Combination Index (CI) using software like CompuSyn.
Western Blotting for p-ERK
Objective: To assess the effect of the drug treatments on the phosphorylation status of ERK.
Procedure:
-
Cell Lysis: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of p-ERK.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the drug combination in a mouse model.
Caption: Workflow for a typical in vivo xenograft study.
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (Vehicle, this compound alone, MEK inhibitor alone, and the combination).
-
Drug Administration: Administer the drugs according to the predetermined schedule and dosage.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis to determine the significance of the combination effect.
Clinical Landscape and Future Directions
Clinical trials are actively investigating the combination of SHP2 and MEK inhibitors in various solid tumors. Jacobio Pharmaceuticals has been conducting a Phase 1/2a clinical trial of their SHP2 inhibitor JAB-3312 in combination with the MEK inhibitor binimetinib.[4][5] These studies will provide crucial insights into the safety and efficacy of this combination in patients.
The discontinuation of this compound's development in favor of JAB-3312 underscores the rapid evolution of the SHP2 inhibitor landscape.[1] Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy and to explore its potential in a wider range of cancer types.
Conclusion
The combination of SHP2 and MEK inhibitors holds significant promise as a therapeutic strategy to overcome resistance to MEK inhibitor monotherapy in RAS-driven cancers. While specific preclinical data for this compound is limited, the strong scientific rationale and the encouraging results from studies with other SHP2 inhibitors provide a solid foundation for the continued clinical investigation of this synergistic combination. The ongoing clinical trials will be instrumental in defining the role of this therapeutic approach in the management of cancer.
References
- 1. www1.hkexnews.hk [www1.hkexnews.hk]
- 2. news.abbvie.com [news.abbvie.com]
- 3. Jacobio's Innovative Drug Awarded Orphan Drug Designation for the Treatment of Esophageal Cancer by US FDA | Jacobio Pharma [jacobiopharma.com]
- 4. Jacobio Announces First Two Patients Dosed in SHP2 Combination Study, Triggering US$20 Million Milestone Payment | Jacobio Pharma [jacobiopharma.com]
- 5. Jacobio Announces First Two Patients Dosed in SHP2 Combination Study, Triggering US$20 Million Milestone Payment [prnewswire.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
A Retrospective Look at the Clinical Trial Design of SHP2 Inhibitor JAB-3068
A comparative analysis of the clinical development strategy for the discontinued (B1498344) SHP2 inhibitor JAB-3068, in the context of ongoing competitor trials. This guide provides researchers and drug development professionals with an objective comparison of trial designs, methodologies, and the strategic landscape of SHP2 inhibition in oncology.
This compound, an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2, was developed by Jacobio Pharmaceuticals to target the RAS-MAPK signaling pathway, a critical cascade in cell proliferation and survival. Despite showing initial promise and advancing into clinical trials, the development of this compound was discontinued in favor of a next-generation SHP2 inhibitor, JAB-3312 (Sitneprotafib), from the same company. This guide evaluates the clinical trial design of the this compound studies and compares it with other key SHP2 inhibitors in development, offering insights into the evolving strategies for targeting this pivotal oncogenic node.
Mechanism of Action: The Role of SHP2 in Cancer Signaling
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). It is a key mediator in the RAS-MAPK pathway, and its inhibition is believed to have a dual effect: directly reducing cancer cell growth and modulating immune responses to enhance anti-tumor activity.[1] The diagram below illustrates the central role of SHP2 in this signaling cascade.
Comparative Analysis of Phase I/II Clinical Trial Designs
The clinical development of SHP2 inhibitors has primarily focused on Phase I/II studies to establish safety, determine the recommended Phase II dose (RP2D), and seek preliminary signs of efficacy, both as monotherapy and in combination with other targeted agents. The tables below summarize and compare the design of this compound's key clinical trials with those of its notable competitors.
Table 1: Monotherapy and Dose Escalation/Expansion Studies
| Parameter | This compound (NCT03565003) | TNO155 (NCT03114319) | RMC-4630 (RMC-4630-01) |
| Phase | Phase 1/2a | Phase 1 | Phase 1 |
| Title | A First-in-Human Study in Adult Patients With Advanced Solid Tumors in China | Dose Finding Study of TNO155 in Adult Patients With Advanced Solid Tumors | A Study of RMC-4630 in Patients With Advanced Solid Tumors |
| Patient Population | Advanced solid tumors (including lymphoma) that have progressed on standard therapy. Expansion cohorts for NSCLC, ESCC, HNSCC. | Advanced solid tumors that have progressed on standard therapy. | Relapsed/refractory solid tumors with specific mutations causing RAS-MAP kinase pathway hyperactivation. |
| Study Design | Open-label, multi-center, dose escalation (3+3 design) followed by dose expansion. | Open-label, multi-center, dose escalation and expansion. | Open-label, dose escalation and expansion in cohorts with specific molecularly-defined mutations. |
| Primary Endpoints | Determine Maximum Tolerated Dose (MTD) and RP2D; Incidence of Dose Limiting Toxicities (DLTs).[2][3][4][5] | Characterize safety and tolerability; Determine MTD and/or RP2D.[6][7] | Evaluate safety, tolerability, pharmacokinetics, and clinical activity.[8] |
| Secondary Endpoints | Pharmacokinetics (PK), Objective Response Rate (ORR), Duration of Response (DOR).[2] | PK profile, preliminary anti-tumor activity.[6][7] | Not explicitly detailed in the provided reference. |
| Status | Completed | Active, not recruiting | Active, not recruiting |
Table 2: Combination Therapy Studies
| Parameter | This compound + JS001 (PD-1 Ab) (NCT04721223) | JAB-3312 + Glecirasib (KRAS G12C Inh.) (NCT05288205) | TNO155 + Adagrasib (KRAS G12C Inh.) (NCT04330664) | RMC-4630 + Sotorasib (KRAS G12C Inh.) (NCT05054725) |
| Phase | Phase 1b/2a | Phase 1/2a | Phase 1/2 | Phase 2 |
| Patient Population | Advanced solid tumors. | Advanced solid tumors with KRAS p.G12C mutation.[9][10] | Advanced solid tumors with KRAS G12C mutation.[1] | NSCLC with KRAS G12C mutation after failure of prior standard therapies.[11] |
| Study Design | Open-label, multi-center, dose escalation and expansion.[12] | Open-label, multi-center, dose escalation and expansion.[10] | Open-label, multi-center, dose escalation (modified Toxicity Probability Interval design) and expansion.[1] | Open-label, multi-center study.[11] |
| Primary Endpoints | Safety and tolerability; Determine RP2D of the combination.[12][13] | Safety and tolerability (dose escalation); Efficacy (dose expansion).[10] | Safety, tolerability, PK.[1] | Efficacy, safety, tolerability, PK.[11] |
| Key Efficacy Endpoints | ORR, DOR | ORR, Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS).[10] | ORR, DOR, PFS, OS.[1] | Not explicitly detailed in the provided reference. |
| Status | Completed | Recruiting | Recruiting | Completed |
Experimental Protocols and Methodologies
The clinical trials for this compound and its competitors employed standard methodologies for early-phase oncology studies.
Dose Escalation and MTD Determination: The this compound monotherapy trial (NCT03565003) utilized a conventional 3+3 dose-escalation design.[2][3] This common protocol involves enrolling three patients at a specific dose level. If no dose-limiting toxicities (DLTs) are observed within the first treatment cycle (typically 28 days), the trial proceeds to the next higher dose level. If one of the three patients experiences a DLT, three more patients are enrolled at the same dose level. The Maximum Tolerated Dose (MTD) is defined as the highest dose level at which no more than one of six patients experiences a DLT.
Safety and Tolerability Assessment: The primary goal of these Phase 1 studies was to assess safety. Adverse events (AEs) were monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). DLTs were defined as specific, severe AEs occurring within the first cycle that were considered related to the study drug.[5]
Efficacy Evaluation: Preliminary anti-tumor activity was a key secondary endpoint. Tumor responses were typically assessed every 6-8 weeks using imaging techniques (CT or MRI). The Response Evaluation Criteria in Solid Tumors (RECIST 1.1) was the standard method for objectively evaluating changes in tumor size and categorizing responses as a Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD). The Objective Response Rate (ORR) was calculated as the proportion of patients achieving a CR or PR.[2]
Pharmacokinetic (PK) Analysis: To understand how the drug is absorbed, distributed, metabolized, and excreted, blood samples were collected from patients at multiple time points after drug administration.[2] Key PK parameters measured include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve). These data helped inform the recommended dose and schedule for the Phase 2 part of the studies.
Logical Workflow of this compound Phase 1/2a Trial
The design of the this compound trials followed a standard, two-part structure common in early oncology development. The workflow is designed to first establish a safe and tolerable dose before expanding the investigation to evaluate efficacy in specific patient populations.
Concluding Remarks
The clinical trial design for this compound was conventional for a first-in-human, Phase 1/2 oncology study. It followed established protocols for dose escalation (3+3 design) and cohort expansion to assess safety and preliminary efficacy in patients with advanced solid tumors. The decision by Jacobio Pharmaceuticals to discontinue this compound and prioritize JAB-3312 likely reflects internal strategic considerations, such as a superior preclinical profile or better therapeutic index for the newer compound.
The broader landscape of SHP2 inhibitor trials reveals a clear strategic shift towards combination therapies, particularly with KRAS G12C inhibitors. Trials for TNO155, RMC-4630, and Jacobio's own JAB-3312 are heavily focused on these combinations, aiming to overcome adaptive resistance mechanisms to KRAS inhibition.[1][10] The design of these combination studies, often employing more adaptive models like the modified Toxicity Probability Interval design, reflects a more mature stage of development for this class of drugs.
While the this compound program did not proceed to later stages, a retrospective evaluation of its trial design provides a valuable benchmark. It highlights a foundational strategy from which the development of next-generation SHP2 inhibitors has evolved, underscoring the rapid pivot towards rational, mechanism-based combination therapies to address the complexities of cancer signaling pathways.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A First-in-Human Study of this compound (SHP2 Inhibitor) in Adult Patients With Advanced Solid Tumors in China [ctv.veeva.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. clin.larvol.com [clin.larvol.com]
- 6. Facebook [cancer.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. REVOLUTION Medicines Announces First Patient Dosed with RMC-4630 in Phase 1 Clinical Study in Patients with Advanced Solid Tumors | Revolution Medicines [ir.revmed.com]
- 9. Phase 1/2a Study of JAB-21822 Plus JAB-3312 in Patients With Advanced Solid Tumors Harboring KRAS p.G12C Mutation [clin.larvol.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. This compound Activity in Adult Patients With Advanced Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
Safety Operating Guide
Proper Disposal and Safe Handling of JAB-3068: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like JAB-3068 are paramount for ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly available, this guide provides a comprehensive framework based on general best practices for the disposal of small molecule inhibitors.
This compound is an orally bioavailable, small molecule inhibitor of the protein tyrosine phosphatase SHP2.[1] It plays a role in various cellular signaling pathways, including the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation and survival.[1] Although its clinical development was discontinued, proper management of remaining laboratory stores is essential.
Recommended Disposal Procedures
Disposal of this compound should be conducted in accordance with all applicable federal, state, and local environmental regulations. The following steps provide a general guideline:
-
Consult Institutional Guidelines: Always prioritize your institution's specific chemical waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
This includes pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions containing the inhibitor.
-
Segregate this compound waste from other waste streams to prevent unintentional reactions.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic").
-
-
Disposal of Unused Compound:
-
Do not dispose of solid this compound down the drain or in regular trash.
-
The primary method of disposal should be through a licensed hazardous waste disposal company, which typically involves incineration at a permitted facility.
-
-
Disposal of Contaminated Materials:
-
Solid waste (gloves, absorbent pads, etc.) should be placed in the designated hazardous waste container.
-
Liquid waste (e.g., solutions in DMSO) should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with aqueous waste unless specifically instructed by your EHS department.
-
-
Decontamination:
-
Decontaminate work surfaces and equipment with a suitable solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
-
Safe Handling and Storage
Proper handling and storage are critical to minimize exposure and ensure the integrity of the compound.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves. |
| Ventilation | Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form or preparing stock solutions. |
| Storage of Solid Compound | Store in a tightly sealed container in a cool, dry, and dark place. |
| Storage of Stock Solutions | Vendor data suggests that stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Aliquot to avoid repeated freeze-thaw cycles. |
This compound and the SHP2 Signaling Pathway
This compound functions by inhibiting SHP2, a non-receptor protein tyrosine phosphatase that is a key component of multiple signaling cascades. SHP2 is involved in the activation of the Ras/MAPK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell growth, differentiation, and survival.[2][3] By inhibiting SHP2, this compound can disrupt these signaling pathways, which is the basis of its potential antineoplastic activity.[1]
References
Personal protective equipment for handling JAB-3068
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of JAB-3068, an investigational SHP2 inhibitor. The following procedural guidance is based on best practices for handling potent pharmaceutical compounds and available data for similar molecules.
Personal Protective Equipment (PPE)
Given that this compound is a potent, powdered compound with potential antineoplastic activity, a comprehensive approach to personal protective equipment is mandatory to minimize exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | Primary: - Disposable, low-permeability, solid-front gown with tight-fitting cuffs.- Double-gloving with chemotherapy-rated nitrile gloves.- N95 or higher-level respirator.- Chemical splash goggles and a face shield.Secondary: - Disposable head and shoe covers. |
| Solution Preparation | Primary: - Disposable, low-permeability, solid-front gown with tight-fitting cuffs.- Double-gloving with chemotherapy-rated nitrile gloves.- Chemical splash goggles.Secondary: - Face shield if there is a splash risk. |
| Cell Culture and In Vitro Assays | - Laboratory coat.- Single pair of nitrile gloves.- Safety glasses. |
| Waste Disposal | - Disposable, low-permeability, solid-front gown with tight-fitting cuffs.- Double-gloving with chemotherapy-rated nitrile gloves.- Chemical splash goggles. |
Operational Plan for Handling this compound
2.1. Engineering Controls
-
Weighing and Reconstitution: All handling of powdered this compound must be performed in a certified chemical fume hood or a powder containment hood (also known as a ventilated balance enclosure) to prevent inhalation of airborne particles.
-
Solution Handling: Standard laboratory benchtops are adequate for handling solutions of this compound, provided good laboratory practices are followed.
2.2. Experimental Protocols
2.2.1. Weighing of Powdered this compound
-
Don all required PPE as specified in the table above.
-
Decontaminate the weighing surface within the containment hood.
-
Use a dedicated set of weighing tools (spatula, weigh paper/boat).
-
Carefully transfer the desired amount of this compound to a tared container.
-
Close the primary container of this compound immediately after dispensing.
-
Clean all tools and the weighing surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
2.2.2. Preparation of Stock Solutions
-
Following the weighing protocol, add the desired solvent to the container with the powdered this compound within the containment hood.
-
Cap the container and vortex or sonicate until the compound is fully dissolved.
-
Label the stock solution container clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at the recommended temperature, protected from light if necessary.
Disposal Plan
The disposal of investigational drugs like this compound must adhere to institutional and regulatory guidelines for hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | - All disposable items contaminated with powdered this compound (e.g., gloves, weigh paper, pipette tips) must be placed in a designated, sealed hazardous waste container. |
| Liquid Waste | - Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, leak-proof hazardous waste container. Do not dispose of down the drain. |
| Sharps | - Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous materials. |
All waste containers should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound." Follow your institution's procedures for the pickup and disposal of chemical waste.
Signaling Pathway and Experimental Workflow
4.1. SHP2 Signaling Pathway
This compound is an inhibitor of SHP2, a protein tyrosine phosphatase that plays a key role in the RAS/MAPK signaling pathway.[1] This pathway is crucial for cell proliferation and survival, and its dysregulation is common in various cancers. The diagram below illustrates the central role of SHP2 in this pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
